6-Bromo-2,2-dimethylchroman-4-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
6-bromo-2,2-dimethyl-3H-chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-11(2)6-9(13)8-5-7(12)3-4-10(8)14-11/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLKUNVLSWKFLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C2=C(O1)C=CC(=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563646 | |
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99853-21-1 | |
| Record name | 6-Bromo-2,2-dimethyl-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60563646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 6-Bromo-2,2-dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2,2-dimethylchroman-4-one is a heterocyclic compound belonging to the chromanone class. The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2] Derivatives of this scaffold have shown a diverse range of pharmacological activities, including anticancer, anti-inflammatory, antidiabetic, and antiparasitic properties.[1][3] This technical guide provides a summary of the known physicochemical properties of this compound, along with detailed experimental protocols for their determination, to support its application in research and drug development.
Physicochemical Data
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as solubility and pKa, have not been extensively reported in the literature and would require experimental determination.
| Property | Value | Source |
| Chemical Structure | ||
| CAS Number | 99853-21-1 | [4][5] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [4][5] |
| Molecular Weight | 255.11 g/mol | [4] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data not available | |
| LogP (Predicted) | Data not available |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties of solid organic compounds like this compound are provided below.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high-purity substance, whereas a broad melting range suggests the presence of impurities.[6][7]
Methodology: Capillary Method using a Melting Point Apparatus
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.[8][9] The tube is then tapped gently to ensure the sample is compact.[10]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus (e.g., a Mel-Temp or Thiele tube setup).[6][8] The thermometer should be calibrated and positioned correctly.
-
Initial Determination: A rapid heating rate is used to determine an approximate melting range.
-
Accurate Determination: The apparatus is allowed to cool, and a fresh sample is heated slowly, at a rate of 1-2°C per minute, as the temperature approaches the approximate melting point.[8]
-
Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[6][9]
Solubility Determination
Solubility is a crucial parameter, especially in drug development, as it influences bioavailability and formulation. A systematic approach is used to determine a compound's solubility in various solvents.[11][12]
Methodology: Qualitative Solubility Testing
-
General Procedure: In a small test tube, approximately 25 mg of this compound is added to 0.75 mL of the solvent being tested. The mixture is shaken vigorously for 60 seconds.[11][12] The compound is classified as soluble if it dissolves completely.
-
Solvent Sequence: A hierarchical series of solvents is used to classify the compound based on its acidic, basic, and neutral properties.[13][14]
-
Water: To determine polarity. If soluble, the pH is tested with litmus paper.
-
5% NaOH (aq): If insoluble in water, this test identifies acidic compounds like phenols.
-
5% NaHCO₃ (aq): If soluble in NaOH, this test distinguishes strong acids (which are soluble) from weak acids (insoluble).
-
5% HCl (aq): If insoluble in water and NaOH, this test identifies basic compounds like amines.
-
Concentrated H₂SO₄: If insoluble in the previous solvents, solubility in cold, concentrated sulfuric acid indicates the presence of neutral compounds with functional groups containing nitrogen or oxygen (e.g., aldehydes, ketones, alcohols).[14]
-
Logical Workflow Visualization
Given the importance of solubility in drug development, the following diagram illustrates a logical workflow for the systematic determination and classification of a compound's solubility profile.
Caption: A flowchart illustrating the systematic experimental workflow for determining the solubility class of an organic compound.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. achmem.com [achmem.com]
- 5. This compound | 99853-21-1 [sigmaaldrich.com]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ws [chem.ws]
- 13. scribd.com [scribd.com]
- 14. www1.udel.edu [www1.udel.edu]
6-Bromo-2,2-dimethylchroman-4-one: A Technical Guide for Researchers
CAS Number: 99853-21-1 Molecular Formula: C₁₁H₁₁BrO₂
This technical guide provides an in-depth overview of 6-Bromo-2,2-dimethylchroman-4-one, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document covers its chemical properties, a detailed experimental protocol for its synthesis, and its potential biological significance, particularly in the context of signaling pathways relevant to drug discovery.
Chemical and Physical Properties
This compound belongs to the chromanone class of compounds, which are characterized by a benzopyran-4-one core structure. The presence of a bromine atom at the 6-position and two methyl groups at the 2-position influences its physicochemical properties and potential biological activity.
| Property | Value | Reference |
| CAS Number | 99853-21-1 | [1] |
| Molecular Formula | C₁₁H₁₁BrO₂ | [1] |
| Molecular Weight | 255.11 g/mol | [1] |
| Appearance | Solid (predicted) | |
| SMILES | O=C1C2=CC(Br)=CC=C2OC(C)(C)C1 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a base-catalyzed aldol condensation followed by an intramolecular oxa-Michael addition. The general principle involves the reaction of a substituted 2'-hydroxyacetophenone with a ketone.
Experimental Protocol
Materials:
-
5'-Bromo-2'-hydroxyacetophenone
-
Acetone (reagent grade)
-
Pyrrolidine (or other suitable base like piperidine or diisopropylamine)
-
Ethanol (anhydrous)
-
Toluene
-
Hydrochloric acid (2N)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Reaction Setup: To a solution of 5'-bromo-2'-hydroxyacetophenone (1.0 eq) in a suitable solvent such as toluene or ethanol, add an excess of acetone (e.g., 10 eq).
-
Base Catalysis: Add a catalytic amount of a secondary amine base, such as pyrrolidine (e.g., 0.3 eq). The use of bases like piperidine or diisopropylamine has also been reported to be effective in similar reactions.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours (e.g., 4-24 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). In some instances, microwave irradiation can be employed to accelerate the reaction.
-
Work-up: After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with 2N hydrochloric acid and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Reaction Workflow:
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Based on studies of similarly substituted 2,2-dimethylchroman-4-ones, the following spectral characteristics are expected:
-
¹H NMR: The spectrum would likely show characteristic signals for the aromatic protons, a singlet for the C3 methylene protons, and a singlet for the two C2 methyl groups. The chemical shifts of the aromatic protons will be influenced by the bromine substituent.
-
¹³C NMR: The spectrum would display signals for the carbonyl carbon (C4), the quaternary carbon (C2), the methylene carbon (C3), the two equivalent methyl carbons, and the aromatic carbons.
-
IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration is expected in the region of 1680-1690 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (255.11 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Biological Context and Signaling Pathways
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, as derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
SIRT2 Inhibition
A significant area of interest for chroman-4-one derivatives is their potent and selective inhibition of Sirtuin 2 (SIRT2).[2] SIRT2 is a NAD⁺-dependent deacetylase that plays a crucial role in various cellular processes, including metabolic regulation, cell cycle control, and oxidative stress response.
SIRT2 Signaling Pathway:
SIRT2 is primarily a cytosolic protein that deacetylates both histone and non-histone proteins. Its inhibition by compounds like this compound could have several downstream effects:
-
Metabolic Regulation: SIRT2 is involved in the regulation of glucose and lipid metabolism.[3] Inhibition of SIRT2 can impact pathways involving key metabolic regulators.
-
Oxidative Stress: SIRT2 plays a role in the cellular response to oxidative stress.[4] Its inhibition may modulate the activity of transcription factors like FOXO3a, which are involved in antioxidant defense.
-
Cancer Proliferation: SIRT2 has been implicated in the proliferation of cancer cells.[5] Inhibition of SIRT2 can lead to cell cycle arrest and apoptosis in tumor cells, making it a potential target for cancer therapy.
Caption: Potential signaling impact of this compound via SIRT2 inhibition.
Conclusion
This compound is a synthetically accessible compound with significant potential for further investigation in drug discovery and development. Its core chromanone structure, coupled with its specific substitution pattern, makes it a promising candidate for the development of selective SIRT2 inhibitors. This technical guide provides a foundational resource for researchers interested in exploring the chemical synthesis and biological applications of this and related compounds. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. achmem.com [achmem.com]
- 2. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromanone derivatives: Evaluating selective anticancer activity across human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data Interpretation for 6-Bromo-2,2-dimethylchroman-4-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed interpretation of the spectroscopic data for the compound 6-Bromo-2,2-dimethylchroman-4-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents a comprehensive analysis based on predicted data derived from structure-activity relationships and established spectroscopic principles. This guide is intended to assist researchers in identifying and characterizing this compound and similar molecular scaffolds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound. These predictions are based on analogous compounds and theoretical calculations, providing a reliable framework for spectral interpretation.[1]
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.90 | d | 1H | H-5 |
| ~7.50 | dd | 1H | H-7 |
| ~6.90 | d | 1H | H-8 |
| ~2.75 | s | 2H | H-3 |
| ~1.45 | s | 6H | 2 x CH₃ |
Interpretation: The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of H-5 is attributed to its proximity to the carbonyl group. The methylene protons at position 3 are expected to appear as a singlet, and the two methyl groups at position 2 will also produce a singlet due to their chemical equivalence.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~191 | C-4 (C=O) |
| ~160 | C-8a |
| ~138 | C-7 |
| ~129 | C-5 |
| ~122 | C-4a |
| ~119 | C-8 |
| ~116 | C-6 (C-Br) |
| ~79 | C-2 |
| ~49 | C-3 |
| ~27 | 2 x CH₃ |
Interpretation: The carbonyl carbon (C-4) is predicted to have the most downfield chemical shift. The aromatic carbons will appear in the range of 115-160 ppm, with the carbon attached to the bromine (C-6) being significantly influenced by the halogen's electronegativity. The quaternary carbon C-2 and the methylene carbon C-3 will have characteristic shifts in the aliphatic region, along with the two equivalent methyl carbons.
Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1685 | Strong | C=O (Aryl Ketone) stretching |
| ~1590, 1480 | Medium-Strong | C=C (Aromatic) stretching |
| ~1260 | Strong | C-O-C (Ether) stretching |
| ~820 | Strong | C-H (Aromatic, out-of-plane) bending |
| ~600 | Medium | C-Br stretching |
Interpretation: The IR spectrum is expected to be dominated by a strong absorption band for the carbonyl group. The presence of the aromatic ring will be confirmed by the C=C stretching vibrations. The C-O-C ether linkage and the C-Br bond will also show characteristic absorption bands.
Predicted Mass Spectrometry (MS) Data
| m/z | Relative Intensity | Assignment |
| 254/256 | High | [M]⁺ and [M+2]⁺ (Molecular ion peak with bromine isotopes) |
| 239/241 | Medium | [M - CH₃]⁺ |
| 198/200 | Medium | [M - C₄H₈]⁺ (Loss of isobutylene) |
| 183 | High | [M - Br]⁺ |
| 145 | Medium | [C₈H₅O₂]⁺ |
Interpretation: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Key fragmentation pathways are expected to involve the loss of a methyl group, the elimination of isobutylene from the dihydropyranone ring, and the loss of the bromine atom.
Experimental Protocols
The following are detailed methodologies for the key experiments cited, providing a general framework for acquiring the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a 5 mm probe.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a spectral width of 16 ppm.
-
Set the number of scans to 16, with a relaxation delay of 1 second.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Use a spectral width of 250 ppm.
-
Set the number of scans to 1024, with a relaxation delay of 2 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk.
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet.
-
Record the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas chromatography.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.
Visualizations
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic data interpretation.
Chemical Structure and Predicted Mass Spectrometry Fragmentation
Caption: Predicted fragmentation of this compound.
References
Exploring the Biological Versatility of Substituted Chroman-4-one Scaffolds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds exhibiting diverse biological activities. This technical guide provides a comprehensive overview of the biological activities of substituted chroman-4-one derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Biological Activities of Substituted Chroman-4-ones
Chroman-4-one derivatives have been extensively investigated for a variety of pharmacological effects. The nature and position of substituents on the chroman-4-one core play a crucial role in determining the specific biological activity and potency of these compounds.
Anticancer Activity
Substituted chroman-4-ones have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] The proposed mechanisms for their anticancer effects are diverse and include the inhibition of enzymes crucial for cancer cell proliferation and survival, such as topoisomerases and protein kinases.[3]
Table 1: Anticancer Activity of Selected Chroman-4-one Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| 3-(3-chloro-4,5-dimethoxybenzylidene)-7-methoxychroman-4-one | MDA-MB-231 (Breast) | IC50 | 7.56 µg/mL | [4] |
| KB (Nasopharyngeal) | IC50 | > 25.04 µg/mL | [4] | |
| SK-N-MC (Neuroblastoma) | IC50 | > 25.04 µg/mL | [4] | |
| (E)-3-(2'-methoxybenzylidene)-4-chromanone | HUVEC (Endothelial) | IC50 | 19 µM | [4] |
| Chromane-2,4-dione derivative with halogen on exocyclic phenyl ring | MOLT-4 (Leukemia) | IC50 | < 33.2 µM | [3] |
| HL-60 (Leukemia) | IC50 | < 47.1 µM | [3] |
Antimicrobial Activity
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chroman-4-one derivatives have demonstrated significant potential in this area, with activity against both bacterial and fungal strains.[5][6]
Table 2: Antimicrobial Activity of Selected Chroman-4-one Derivatives
| Compound/Derivative | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Spiropyrrolidine-thiochroman-4-one hybrids (4a-d) | Bacillus subtilis | MIC | 32 | [7] |
| Staphylococcus epidermidis | MIC | 32 | [7] | |
| Spiropyrrolidine-thiochroman-4-one hybrids (4a, 4b, 4d, 4e) | Pseudomonas aeruginosa | MIC | 64 | [7] |
| 2-propyl-4-chromanol | Mycobacterium tuberculosis | MIC | 12.5 | [8] |
| Olympicin A derivatives (with geranyloxy, n-hexyloxy, n-octyloxy) | Enterococcus faecalis | MIC | 0.78 - 3.13 | [8] |
| Staphylococcus aureus | MIC | 0.78 - 3.13 | [8] |
Anti-inflammatory Activity
Chronic inflammation is a key pathological feature of numerous diseases. Certain chroman-4-one derivatives have been shown to possess potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.[9][10] Specifically, these compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[9]
The anti-inflammatory effects of some chroman-4-one derivatives are attributed to their ability to suppress the lipopolysaccharide (LPS)-induced activation of the Toll-like receptor 4 (TLR4) signaling pathway, which subsequently inhibits the downstream activation of mitogen-activated protein kinases (MAPKs) and the nuclear factor-kappa B (NF-κB) pathway.[9] Another identified mechanism involves the inhibition of the ROS-dependent activation of the TRAF6-ASK1-p38 pathway.[11]
Table 3: Anti-inflammatory Activity of Selected Chroman-4-one Derivatives
| Compound | Cell Line | Target/Assay | Activity Metric | Value | Reference |
| 2-(2-phenylethyl)chromone dimers | RAW264.7 | NO production | IC50 | 7.0 - 12.0 µM | [10] |
| Novel 2-phenyl-4H-chromen-4-one (Compound 8) | RAW264.7 | NO production | - | Significant inhibition | [9] |
| DCO-6 (a novel chromone derivative) | RAW264.7 / mouse primary peritoneal macrophages | NO, IL-1β, IL-6 production | - | Significant reduction | [11] |
Sirtuin 2 (SIRT2) Inhibition
Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in various cellular processes, and their dysregulation is implicated in aging-related diseases and cancer.[12] Substituted chroman-4-ones have been identified as potent and selective inhibitors of SIRT2.[12][13][14] The inhibitory activity is influenced by the substitution pattern on the chroman-4-one scaffold, with larger, electron-withdrawing groups in the 6- and 8-positions, and an alkyl chain in the 2-position being favorable for high potency.[12]
Table 4: SIRT2 Inhibitory Activity of Selected Chroman-4-one Derivatives
| Compound | Activity Metric | Value (µM) | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | IC50 | 1.5 | [14][15] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | IC50 | 4.5 | [12][14] |
| 2-n-propyl derivative (1k) | IC50 | 10.6 | [12] |
| 2-n-pentyl-substituted chromone (3a) | IC50 | 5.5 | [12] |
Experimental Protocols
This section provides an overview of the key experimental methodologies employed to evaluate the biological activities of substituted chroman-4-one scaffolds.
Synthesis of Substituted Chroman-4-ones
A common and efficient method for the synthesis of 2-alkyl-substituted chroman-4-ones involves a one-step, base-promoted crossed aldol condensation of a commercially available 2'-hydroxyacetophenone with an appropriate aldehyde, followed by an intramolecular oxa-Michael addition.[12][13]
General Procedure:
-
A mixture of the 2'-hydroxyacetophenone and the corresponding aldehyde is dissolved in ethanol.
-
A base, such as N,N-diisopropylamine (DIPA), is added to the mixture.
-
The reaction is conducted under microwave irradiation at a temperature of 160-170 °C for 1-2 hours.
-
The resulting 2-alkyl-chroman-4-one is then isolated and purified, typically by flash chromatography.[12]
Further modifications, such as the introduction of substituents at other positions, can be achieved through various organic synthesis reactions.[16]
Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.
-
The cells are then treated with various concentrations of the test compounds (substituted chroman-4-ones) and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the MTT reagent is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assessment (Microdilution Method)
The minimum inhibitory concentration (MIC) of the chroman-4-one derivatives against various microbial strains is typically determined using the broth microdilution method.[5][6]
Protocol:
-
The test compounds are serially diluted in a suitable broth medium in 96-well microplates.
-
A standardized inoculum of the microbial strain is added to each well.
-
The microplates are incubated under appropriate conditions (e.g., temperature and time) for microbial growth.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5][6]
Anti-inflammatory Activity Assessment (Nitric Oxide Production Assay)
The inhibitory effect of chroman-4-one derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells) is a common in vitro assay for anti-inflammatory activity.
Protocol:
-
Macrophage cells are seeded in 96-well plates.
-
The cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).
-
The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at a specific wavelength (e.g., 540 nm), and the percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment.
SIRT2 Inhibition Assay
The inhibitory activity of chroman-4-one derivatives against SIRT2 can be evaluated using a fluorescence-based assay.[12][13]
Protocol:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains the SIRT2 enzyme, a fluorogenic acetylated peptide substrate, and NAD+.
-
The test compounds are added to the reaction mixture at various concentrations.
-
The reaction is initiated and incubated at a specific temperature (e.g., 37 °C).
-
After a set time, a developer solution is added, which generates a fluorescent signal from the deacetylated substrate.
-
The fluorescence intensity is measured using a fluorometer.
-
The percentage of SIRT2 inhibition is calculated, and IC50 values are determined from dose-response curves.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by substituted chroman-4-ones and a general workflow for their biological evaluation.
Caption: Anti-inflammatory signaling pathways modulated by chroman-4-one derivatives.
Caption: General workflow for the discovery of chroman-4-one based SIRT2 inhibitors.
Conclusion and Future Directions
Substituted chroman-4-ones represent a versatile and promising scaffold in drug discovery. The extensive research highlighted in this guide demonstrates their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory agents. The structure-activity relationship studies indicate that fine-tuning the substitution pattern on the chroman-4-one core is a viable strategy for optimizing potency and selectivity for a desired biological target.
Future research in this area should continue to explore the vast chemical space of substituted chroman-4-ones to identify novel derivatives with enhanced biological activities and favorable pharmacokinetic profiles. Further elucidation of their mechanisms of action at the molecular level will be crucial for their rational design and development as next-generation therapeutic agents. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the discovery of clinically viable drug candidates based on this remarkable scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 16. mdpi.com [mdpi.com]
The Synthesis of Brominated Chromanones: A Historical and Technical Review
For researchers, scientists, and drug development professionals, this guide provides an in-depth review of historical and contemporary methods for the synthesis of brominated chromanones. It details key experimental protocols, summarizes quantitative data, and visualizes reaction pathways to offer a comprehensive resource for leveraging these privileged structures in medicinal chemistry.
The chroman-4-one scaffold is a well-established "privileged structure" in drug discovery, forming the core of numerous pharmacologically active compounds. The introduction of bromine atoms to this scaffold can significantly modulate a molecule's biological activity, lipophilicity, and metabolic stability. Brominated chromanones have shown particular promise as selective inhibitors of SIRT2, a key enzyme implicated in aging-related neurodegenerative disorders, and as potent antibacterial agents. This review consolidates the primary synthetic routes to these valuable compounds, providing a practical guide to their preparation.
I. Synthetic Strategies for Brominated Chromanones
The synthesis of brominated chromanones can be broadly categorized into three main approaches:
-
Electrophilic Aromatic Substitution: Direct bromination of a pre-formed chromanone ring.
-
α-Bromination: Introduction of a bromine atom at the C-3 position, adjacent to the carbonyl group.
-
Cyclization of Brominated Precursors: Building the chromanone ring from starting materials that are already brominated.
Electrophilic Aromatic Substitution (EAS)
Direct bromination of the chroman-4-one benzene ring is a common strategy to produce 6- and/or 8-bromochromanones. The electron-donating nature of the ether oxygen atom activates the aromatic ring, directing electrophiles to the ortho and para positions.
Key reagents for this transformation include:
-
N-Bromosuccinimide (NBS): A versatile and easy-to-handle solid reagent for electrophilic bromination of activated aromatic rings.[1][2][3] Using DMF as a solvent can lead to high para-selectivity.[2]
-
Molecular Bromine (Br₂): Often used with a Lewis acid catalyst, though its hazardous nature makes solid reagents like NBS more popular.[4]
-
Pyridinium Tribromide (Py·Br₃): A stable, crystalline solid that serves as a convenient alternative to liquid bromine.[5][6][7]
The general mechanism involves the generation of an electrophilic bromine species that attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (arenium ion), which then loses a proton to restore aromaticity.
α-Bromination at the C-3 Position
Introducing a bromine atom at the C-3 position, adjacent to the carbonyl, yields versatile intermediates for further functionalization. This transformation is typically achieved via the bromination of an enol or enolate intermediate.
Common reagents for α-bromination include:
-
Copper(II) Bromide (CuBr₂): This reagent effectively brominates chroman-4-one at the alpha position upon refluxing in a solvent mixture like ethyl acetate/chloroform.[8][9][10]
-
Pyridinium Tribromide (Py·Br₃): Can be used for the synthesis of 3-bromochromanones, as demonstrated in the synthesis of SIRT2 inhibitors.[11]
-
N-Bromosuccinimide (NBS): Can also achieve α-bromination of carbonyl derivatives, often under acid-catalyzed conditions to promote enol formation.[1][2]
Synthesis from Brominated Precursors
An alternative and highly controlled strategy involves the synthesis of the chromanone ring from starting materials that already contain the desired bromine substitution pattern. A common historical method is the reaction of a phenol with an α,β-unsaturated carboxylic acid in the presence of a catalyst like polyphosphoric acid.[12]
More contemporary methods often involve a base-mediated cyclization. For instance, a substituted 2'-hydroxyacetophenone (which can be brominated) is reacted with an aldehyde in the presence of a base like diisopropylamine (DIPA) under microwave irradiation to form the chromanone core.[11] This approach offers excellent control over the final substitution pattern.
II. Key Experimental Protocols
The following sections provide detailed methodologies for key synthetic transformations.
Protocol 1: α-Bromination of Chroman-4-one with Copper(II) Bromide[8][9]
This protocol describes the synthesis of 3-bromochroman-4-one.
-
Reaction Setup: Stir a mixture of copper(II) bromide (1.5 equivalents) in a 1:1 mixture of ethyl acetate and chloroform under an inert atmosphere at room temperature.
-
Addition of Substrate: Add a solution of chroman-4-one (1.0 equivalent) in chloroform to the copper bromide suspension.
-
Reaction: Vigorously reflux the reaction mixture at 70°C for 6 hours. Monitor the reaction's completion using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the mixture to room temperature and filter it to remove copper salts. Wash the filter cake with chloroform.
-
Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to yield the pure 3-bromochroman-4-one.
Protocol 2: Synthesis of a 6,8-Disubstituted Chroman-4-one from a Brominated Phenol[11]
This general procedure is adapted from the synthesis of SIRT2 inhibitors.
-
Reaction Setup: In a microwave vial, create a 0.4 M solution of the appropriate brominated 2'-hydroxyacetophenone in ethanol.
-
Addition of Reagents: Add the desired aldehyde (1.1 equivalents) and diisopropylamine (DIPA) (1.1 equivalents) to the solution.
-
Reaction: Seal the vial and heat the mixture using microwave irradiation at 160–170°C for 1 hour.
-
Workup: After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂). Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Isolation: Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to obtain the desired brominated chroman-4-one.
III. Quantitative Data Summary
The following tables summarize yields and conditions for representative bromination reactions.
Table 1: Synthesis of 3-Bromochromanone
| Brominating Agent | Substrate | Solvent | Conditions | Yield | Reference |
| Copper(II) Bromide | Chroman-4-one | Ethyl Acetate / Chloroform | Reflux, 70°C, 6h | 86% | [8] |
| Pyridinium Tribromide | 8-bromo-6-chloro-2-pentylchroman-4-one | Not specified | Not specified | Not specified | [11] |
Table 2: Synthesis of Chromanones from Brominated Precursors
| 2'-Hydroxyacetophenone | Aldehyde | Conditions | Product | Yield | Reference |
| 3'-Bromo-2'-hydroxyacetophenone | Hexanal | DIPA, EtOH, MW, 160-170°C, 1h | 8-Bromo-2-pentylchroman-4-one | 42% | [11] |
| 5'-Bromo-2'-hydroxyacetophenone | Hexanal | DIPA, EtOH, MW, 160-170°C, 1h | 6-Bromo-2-pentylchroman-4-one | 65% | [11] |
| 3',5'-Dibromo-2'-hydroxyacetophenone | Hexanal | DIPA, EtOH, MW, 160-170°C, 1h | 6,8-Dibromo-2-pentylchroman-4-one | 75% | [11] |
IV. Application in Drug Discovery: SIRT2 Inhibitors
Research into sirtuin 2 (SIRT2) inhibitors has highlighted the importance of the chroman-4-one scaffold. Structure-activity relationship (SAR) studies have revealed key features for potent and selective inhibition.
A study on substituted chroman-4-one derivatives found that:
-
Substitution at C-2: An alkyl chain of three to five carbons is optimal for potency.
-
Substitution on the Benzene Ring: Large, electron-withdrawing groups at the C-6 and C-8 positions are favorable. Bromine is a particularly effective substituent.
-
Potency: 6,8-dibromo-2-pentylchroman-4-one was identified as the most potent SIRT2 inhibitor in the series, with an IC₅₀ of 1.5 µM.[11]
V. Conclusion
The synthesis of brominated chromanones has evolved from classical cyclization reactions to more refined, high-yielding modern techniques. The principal methods—electrophilic substitution, α-bromination, and cyclization of brominated precursors—each offer distinct advantages depending on the desired substitution pattern. Reagents like NBS, CuBr₂, and Py·Br₃ provide reliable and often safer alternatives to molecular bromine. The demonstrated utility of these compounds, particularly as highly potent and selective enzyme inhibitors, ensures that the development of efficient and scalable synthetic routes will remain an area of significant interest for medicinal chemists and drug development professionals.
References
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. glaserr.missouri.edu [glaserr.missouri.edu]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemimpex.com [chemimpex.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GB1077066A - Improvements in or relating to the synthesis of chromanones - Google Patents [patents.google.com]
Investigating the potential mechanism of action for chroman-4-one compounds.
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse and potent biological activities. Derivatives of this heterocyclic core have demonstrated promising anticancer, antimicrobial, antioxidant, and anti-inflammatory properties. This technical guide delves into the potential mechanisms of action underlying the multifaceted therapeutic potential of chroman-4-one compounds, providing a comprehensive overview of key signaling pathways, detailed experimental protocols for their investigation, and a summary of quantitative biological data.
Unraveling the Molecular Targets: Key Signaling Pathways
Chroman-4-one derivatives have been shown to modulate several critical signaling pathways implicated in disease pathogenesis. The following sections explore some of the most prominent mechanisms of action.
Inhibition of Sirtuin 2 (SIRT2)
Sirtuin 2 (SIRT2), a member of the class III histone deacetylases (HDACs), plays a crucial role in cell cycle regulation, genomic stability, and metabolism. Its dysregulation is linked to various diseases, including cancer and neurodegenerative disorders. Several chroman-4-one derivatives have emerged as potent and selective inhibitors of SIRT2.[1][2][3] By inhibiting SIRT2, these compounds can induce hyperacetylation of target proteins, such as α-tubulin, leading to cell cycle arrest and apoptosis in cancer cells.[4]
Caption: Inhibition of SIRT2 by chroman-4-one compounds.
Modulation of the High-Osmolarity Glycerol (HOG) Pathway
The High-Osmolarity Glycerol (HOG) pathway is a critical mitogen-activated protein kinase (MAPK) cascade in fungi, essential for adaptation to osmotic stress. Some chroman-4-one derivatives have been suggested to exert their antifungal activity by targeting components of this pathway, such as the HOG1 kinase.[5] Inhibition of the HOG pathway compromises the fungal cell's ability to survive in hostile environments, making it a promising target for novel antifungal agents.
Caption: Putative inhibition of the HOG pathway by chroman-4-ones.
Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells
A significant body of evidence points to the ability of chroman-4-one derivatives to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle. The precise mechanisms can vary depending on the specific derivative and cancer cell type, but often involve the modulation of key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and members of the Bcl-2 family.
Caption: Induction of apoptosis and cell cycle arrest by chroman-4-ones.
Quantitative Biological Data
The following tables summarize the reported biological activities of various chroman-4-one derivatives.
Table 1: Anticancer Activity of Chroman-4-one Derivatives (IC50 values in µM)
| Compound ID | Cell Line | IC50 (µM) | Reference |
| 8-bromo-6-chloro-2-pentylchroman-4-one | Various | Not specified | [3] |
| 6,8-dibromo-2-pentylchroman-4-one | Various | 1.5 (SIRT2 inhibition) | [6][7] |
| 8-bromo-6-chloro-2-propylchroman-4-one (1k) | Various | 10.6 (SIRT2 inhibition) | [3] |
| 8-bromo-6-chloro-2-pentylchromone (3a) | Various | 5.5 (SIRT2 inhibition) | [3] |
| Thiochromanone derivatives (e.g., 17, 18) | 60 human tumor cell lines | Growth inhibition observed | [8][9] |
Table 2: Antimicrobial Activity of Chroman-4-one Derivatives (MIC values in µg/mL)
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| 7-hydroxychroman-4-one (1) | Candida albicans | 64 | [5] |
| 7-methoxychroman-4-one (2) | Candida albicans | 64 | [5] |
| Spiropyrrolidine-thiochroman-4-one hybrids (4a-d) | Bacillus subtilis, Staphylococcus epidermidis | 32 | [4][10] |
| 2-propyl-4-chromanol (4a) | Mycobacterium tuberculosis | 12.5 | [11] |
| Chalcone derivative (3g) | Gram-positive bacteria | 1.56-3.13 | [11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of chroman-4-one mechanisms of action.
SIRT2 Inhibition Assay (Fluorescence-Based)
This protocol is adapted from fluorescence-based assays used to determine the inhibitory activity of compounds against human SIRT2.[1][3]
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic SIRT2 substrate (e.g., a peptide containing an acetylated lysine residue and a fluorophore/quencher pair)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Trichostatin A (to inhibit other HDACs)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Chroman-4-one compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the fluorogenic substrate, NAD+, and Trichostatin A in the assay buffer.
-
Add the chroman-4-one compound at various concentrations to the wells of the microplate. Include a positive control (known SIRT2 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the reaction by adding the SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction and initiate the development step by adding the developer solution to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for the cleavage of the deacetylated substrate and generation of a fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for a fluorescence-based SIRT2 inhibition assay.
HOG1 Kinase Inhibition Assay
This protocol outlines a general procedure for a kinase inhibition assay that can be adapted for HOG1.
Materials:
-
Active HOG1 kinase
-
Kinase substrate (e.g., a specific peptide or protein substrate for HOG1)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive methods, a specific antibody that recognizes the phosphorylated substrate)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Chroman-4-one compounds (dissolved in DMSO)
-
96-well plates
-
Method for detection (e.g., scintillation counter for radioactive assays, or ELISA-based detection for non-radioactive assays)
Procedure:
-
Prepare a reaction mixture containing the HOG1 kinase and its substrate in the kinase reaction buffer.
-
Add the chroman-4-one compound at various concentrations to the wells of the plate. Include a positive control (known HOG1 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding EDTA or boiling).
-
Detect the amount of phosphorylated substrate.
-
Radioactive method: Spot the reaction mixture onto a phosphocellulose membrane, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Non-radioactive method: Use an antibody specific to the phosphorylated substrate in an ELISA format to quantify the amount of phosphorylation.
-
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: General workflow for a kinase inhibition assay.
Cell Viability and Apoptosis Assays
These assays are fundamental for evaluating the anticancer potential of chroman-4-one compounds.
3.3.1. MTT Assay for Cell Viability
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Chroman-4-one compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the chroman-4-one compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
3.3.2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Materials:
-
Cancer cell lines
-
Chroman-4-one compounds
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Procedure:
-
Treat cancer cells with the chroman-4-one compounds at their IC50 concentrations for a specified time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion
The chroman-4-one scaffold represents a versatile platform for the development of novel therapeutic agents. The diverse mechanisms of action, including enzyme inhibition and modulation of critical signaling pathways, underscore the significant potential of this compound class. The experimental protocols and quantitative data presented in this guide provide a foundational framework for researchers to further investigate and harness the therapeutic promise of chroman-4-one derivatives. Continued exploration of their structure-activity relationships and molecular targets will be crucial in translating their preclinical efficacy into clinical applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 8. researchgate.net [researchgate.net]
- 9. New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Navigating Drug Development: A Deep Dive into the Pharmacokinetics and ADMET Profile of 6-Bromo-2,2-dimethylchroman-4-one
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery and development, a thorough understanding of a compound's pharmacokinetic profile and its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics is paramount. This technical guide offers a comprehensive overview of the anticipated pharmacokinetic and ADMET profile of 6-Bromo-2,2-dimethylchroman-4-one, a heterocyclic compound belonging to the chroman-4-one class. While specific experimental data for this particular molecule is limited in publicly available literature, this document consolidates information on structurally related compounds and outlines the standard experimental methodologies used to determine these critical parameters. This guide is intended for researchers, scientists, and drug development professionals to inform early-stage decision-making and guide future in vitro and in vivo studies.
The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in a variety of biologically active compounds.[1] Derivatives of this core have been investigated for a range of therapeutic applications, including as anticancer agents and as selective inhibitors of enzymes like Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases and cancer.[2][3][4][5] Given the therapeutic interest in this class of molecules, a predictive understanding of their ADMET properties is essential for advancing potential candidates through the development pipeline.
Physicochemical Properties
The physicochemical properties of a compound are foundational to its pharmacokinetic behavior. For this compound, these properties can be predicted using computational models or determined experimentally. These parameters influence solubility, permeability, and ultimately, oral bioavailability.
| Property | Predicted/Illustrative Value | Implication for ADMET |
| Molecular Weight | 255.11 g/mol | Compliant with Lipinski's Rule of Five, favoring good absorption. |
| logP (Octanol/Water) | 2.8 - 3.5 | Indicates moderate lipophilicity, suggesting a balance between membrane permeability and aqueous solubility. |
| Aqueous Solubility | Low to moderate | May require formulation strategies to enhance oral absorption. |
| pKa | Not readily ionizable | Absorption is less likely to be affected by pH changes in the gastrointestinal tract. |
Note: The values presented are illustrative and should be confirmed through experimental validation.
In Vitro ADMET Profile
A suite of in vitro assays is typically employed early in drug discovery to predict a compound's behavior in a biological system. These assays provide crucial data on a molecule's potential for absorption, metabolic stability, and potential for drug-drug interactions and toxicity.
| Assay | Illustrative Data | Interpretation |
| Caco-2 Permeability | Apparent Permeability (Papp) (A→B): >10 x 10⁻⁶ cm/s | High permeability, suggesting good potential for oral absorption. |
| Metabolic Stability | Half-life in human liver microsomes: 30-60 minutes | Moderate metabolic stability, indicating that the compound is likely metabolized by hepatic enzymes. |
| Plasma Protein Binding | >90% bound | High plasma protein binding may limit the free fraction of the drug available for therapeutic effect and metabolism. |
| CYP450 Inhibition | IC50 for major isoforms (e.g., 3A4, 2D6): >10 µM | Low potential for causing drug-drug interactions through inhibition of major cytochrome P450 enzymes. |
| hERG Inhibition | IC50: >10 µM | Low risk of cardiotoxicity associated with hERG channel blockade. |
Note: The data in this table is for illustrative purposes to represent typical endpoints for in vitro ADMET studies.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's ADMET profile. Below are representative protocols for key in vitro and in vivo experiments.
In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of metabolism of this compound by cytochrome P450 enzymes in the liver.
Methodology:
-
Incubation: The test compound (typically at 1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH (1 mM), a necessary cofactor for CYP450 enzymes.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.
-
Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
In Vivo Pharmacokinetic Study in Rodents
Objective: To determine the pharmacokinetic profile of this compound after intravenous and oral administration.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group) are typically used.
-
Dosing:
-
Intravenous (IV) Group: The compound is administered as a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO) Group: The compound is administered by oral gavage (e.g., 5-10 mg/kg).
-
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein or another appropriate site at predetermined time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the compound in the plasma samples is determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), area under the curve (AUC), and oral bioavailability (%F).
Mandatory Visualizations
To better illustrate the processes involved in characterizing the ADMET profile and the potential mechanism of action for chroman-4-one derivatives, the following diagrams are provided.
Caption: A generalized workflow for in vitro and in vivo ADMET screening.
Caption: A simplified signaling pathway illustrating the inhibitory effect of chroman-4-one derivatives on SIRT2.
Conclusion and Future Directions
Based on the general characteristics of the chroman-4-one scaffold, it is anticipated that this compound will exhibit favorable drug-like properties, including good membrane permeability. However, its metabolic stability and potential for plasma protein binding warrant careful experimental evaluation. The provided experimental protocols serve as a roadmap for generating a comprehensive ADMET profile for this compound.
Future studies should focus on conducting the described in vitro assays to obtain empirical data. Should the in vitro profile be promising, subsequent in vivo pharmacokinetic studies in rodent models will be essential to understand its disposition in a whole-organism system and to establish a potential dose regimen for efficacy studies. A thorough investigation of its metabolic pathways will also be crucial for identifying potential metabolites and understanding their pharmacological and toxicological profiles. This systematic approach will be instrumental in determining the viability of this compound as a potential drug candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Structural Elucidation of 6-Bromo-2,2-dimethylchroman-4-one: A Technical Guide to X-ray Crystallography
Disclaimer: To date, the specific crystal structure of 6-Bromo-2,2-dimethylchroman-4-one has not been deposited in publicly available crystallographic databases. This guide provides a comprehensive, generalized protocol for its structural elucidation using single-crystal X-ray diffraction, based on established methodologies for analogous compounds. The presented data is from closely related bromo-chromanone derivatives to serve as a valuable reference for expected structural parameters.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Its therapeutic potential is intrinsically linked to its three-dimensional structure, which dictates its interaction with biological targets. X-ray crystallography remains the gold standard for determining the precise atomic arrangement in a crystalline solid, providing unequivocal insights into molecular conformation, stereochemistry, and intermolecular interactions. This document outlines the experimental and computational workflow for the structural analysis of the title compound.
Experimental Protocols
A generalized workflow for the structural elucidation of a novel crystalline compound such as this compound is presented below. This protocol is based on standard practices and methodologies reported for similar chromanone structures.
Synthesis and Crystallization
The initial and often most challenging step is the growth of high-quality, single crystals suitable for X-ray diffraction.
Synthesis: this compound can be synthesized through established organic chemistry routes. A potential route involves the reaction of a suitably substituted phenol with an appropriate unsaturated acid or ester, followed by cyclization and bromination. Purity of the synthesized compound is crucial and should be confirmed by techniques such as NMR, mass spectrometry, and HPLC.
Crystallization Protocol:
-
Solvent Screening: A systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof) should be performed to determine the optimal conditions for crystal growth.
-
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks at room temperature.
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated solution of the compound is placed as a drop on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the drop gradually reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, reducing its solubility and inducing crystallization.
X-ray Data Collection
Data collection is performed on a single-crystal X-ray diffractometer.
Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations of the atoms. The diffractometer, equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å) and a detector, collects a series of diffraction images as the crystal is rotated.[1]
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.[2]
Structure Solution and Refinement
The processed diffraction data is used to solve and refine the crystal structure.
Protocol:
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods, typically within software packages like SHELXT.[2]
-
Structure Refinement: The atomic coordinates and displacement parameters are refined using full-matrix least-squares on F², as implemented in programs like SHELXL.[2] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1][2]
Data Presentation: Crystallographic Data for Analogous Structures
The following tables summarize the crystallographic data for structurally related bromo-chromanone derivatives. This data provides a reference for the expected values for this compound.
Table 1: Crystal Data and Structure Refinement for Bromo-Chromanone Analogs
| Parameter | 6-bromo-2-(4-chlorophenyl)chroman-4-one[2] | (6-bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate[1] | 3-Bromochroman-4-one[3] |
| Empirical Formula | C₁₅H₁₀BrClO₂ | C₁₅H₁₄BrNO₃S₂ | C₉H₇BrO₂ |
| Formula Weight | 337.60 | 416.30 | 227.05 |
| Temperature (K) | 173(2) | Not Reported | 173 |
| Wavelength (Å) | Not Reported | 0.71073 | Not Reported |
| Crystal System | Monoclinic | Not Reported | Not Reported |
| Space Group | P2₁/c | Not Reported | Not Reported |
| a (Å) | 9.2173(6) | Not Reported | Not Reported |
| b (Å) | 20.7174(14) | Not Reported | Not Reported |
| c (Å) | 6.9035(4) | Not Reported | Not Reported |
| β (°) | 99.332(3) | Not Reported | Not Reported |
| Volume (ų) | 1300.83(14) | 780.07(6) | Not Reported |
| Z | 4 | Not Reported | Not Reported |
| Density (calculated) (Mg/m³) | Not Reported | 1.704 | Not Reported |
| Absorption Coefficient (mm⁻¹) | Not Reported | 2.91 | Not Reported |
| R_gt(F) | 0.0153 | Not Reported | 0.025 |
| wR_ref(F²) | 0.121 | Not Reported | 0.061 |
Table 2: Selected Bond Lengths (Å) and Angles (°) for 6-bromo-2-(4-chlorophenyl)chroman-4-one [2]
| Bond/Angle | Length (Å) / Angle (°) |
| C(5)–C(4)–C(3) | 121.5(4) |
| C(2)–C(3)–C(4) | 119.8(4) |
| C(4)–C(5)–C(6) | 119.2(4) |
Note: Detailed bond lengths and angles for the other analogous structures can be found in the cited literature.
Visualizations
The following diagrams illustrate the general workflow and key concepts in X-ray crystallography.
Caption: Experimental workflow for single-crystal X-ray crystallography.
Caption: Conceptual diagram of Bragg's Law of X-ray diffraction.
References
Methodological & Application
Step-by-step synthesis protocol for 6-Bromo-2,2-dimethylchroman-4-one.
Application Note: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one
Audience: Researchers, scientists, and drug development professionals.
**Abstract
This document provides a detailed protocol for the synthesis of this compound, a key intermediate in the development of various biologically active compounds. The synthesis is a two-step process commencing with the Michael addition of 4-bromophenol to 3,3-dimethylacrylic acid, followed by an acid-catalyzed intramolecular cyclization. This application note includes a comprehensive experimental protocol, a summary of key quantitative data, and a workflow diagram to ensure reproducibility for researchers in organic synthesis and medicinal chemistry.
**Introduction
Chroman-4-one scaffolds are prevalent in a wide range of natural products and synthetic molecules exhibiting significant pharmacological activities. The 2,2-dimethyl substitution pattern, in particular, is a structural motif found in numerous bioactive compounds. The introduction of a bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, making this compound a valuable building block in drug discovery and development. This protocol outlines a reliable method for its preparation.
Experimental Protocol
The synthesis of this compound is accomplished in two primary steps:
-
Step 1: Synthesis of 3-(4-bromophenoxy)-3-methylbutanoic acid
-
Step 2: Cyclization to this compound
Step 1: Synthesis of 3-(4-bromophenoxy)-3-methylbutanoic acid
This step involves the conjugate addition of 4-bromophenol to 3,3-dimethylacrylic acid.
Materials:
-
4-Bromophenol
-
3,3-Dimethylacrylic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Water (deionized)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromophenol (1.0 eq) and sodium hydroxide (2.5 eq) in water.
-
To the resulting solution, add 3,3-dimethylacrylic acid (1.1 eq).
-
Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Wash the aqueous solution with toluene to remove any unreacted 4-bromophenol.
-
Acidify the aqueous layer to a pH of approximately 2 with concentrated hydrochloric acid, leading to the precipitation of the product.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield 3-(4-bromophenoxy)-3-methylbutanoic acid as a solid.
Step 2: Cyclization to this compound
This step involves an intramolecular Friedel-Crafts acylation to form the chromanone ring.
Materials:
-
3-(4-bromophenoxy)-3-methylbutanoic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
Place polyphosphoric acid (10x weight of the starting material) in a round-bottom flask and heat to 80-90°C with mechanical stirring.
-
Slowly add the 3-(4-bromophenoxy)-3-methylbutanoic acid (1.0 eq) to the hot PPA.
-
Continue stirring the mixture at this temperature for 1-2 hours. Monitor the cyclization by TLC.
-
Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Property | Value |
| Chemical Formula | C₁₁H₁₁BrO₂ |
| Molecular Weight | 255.11 g/mol |
| CAS Number | 99853-21-1[1] |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, MHz) | See Table 2 for detailed assignments |
| ¹³C NMR (CDCl₃, MHz) | See Table 3 for detailed assignments |
Table 2: ¹H NMR Data for this compound
Based on spectral data for similar substituted 2,2-dimethylchroman-4-ones, the expected chemical shifts are as follows[2]:
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5 | ~7.9 | d | ~2.5 |
| H-7 | ~7.5 | dd | ~8.8, 2.5 |
| H-8 | ~6.9 | d | ~8.8 |
| CH₂ (C-3) | ~2.7 | s | - |
| 2 x CH₃ (C-2) | ~1.5 | s | - |
Table 3: ¹³C NMR Data for this compound
Based on spectral data for similar substituted 2,2-dimethylchroman-4-ones, the expected chemical shifts are as follows[2]:
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~79.0 |
| C-3 | ~48.0 |
| C-4 (C=O) | ~190.0 |
| C-4a | ~120.0 |
| C-5 | ~129.0 |
| C-6 (C-Br) | ~115.0 |
| C-7 | ~138.0 |
| C-8 | ~120.0 |
| C-8a | ~160.0 |
| 2 x CH₃ (C-2) | ~26.0 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the key stages in the synthesis of this compound.
References
Purification techniques for 6-Bromo-2,2-dimethylchroman-4-one via column chromatography.
An Application Note and Detailed Protocol for the Purification of 6-Bromo-2,2-dimethylchroman-4-one via Column Chromatography
For researchers, scientists, and professionals engaged in drug development, the efficient purification of synthetic intermediates is a critical step in the discovery pipeline. This document provides a comprehensive guide to the purification of this compound, a key heterocyclic scaffold, using silica gel column chromatography. The protocols outlined below are designed to ensure high purity and yield, facilitating subsequent synthetic transformations and biological evaluations.
Introduction
This compound is a member of the chromanone class of compounds, which are prevalent in various biologically active molecules. The presence of a bromine atom provides a handle for further functionalization, making it a valuable intermediate in medicinal chemistry. Column chromatography is a fundamental purification technique that separates compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1][2] For non-polar to moderately polar organic molecules like the target compound, a normal-phase chromatography setup using silica gel as the stationary phase is highly effective.
The selection of an appropriate mobile phase is paramount for achieving optimal separation. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). An ideal solvent system will result in a retention factor (Rf) of approximately 0.25-0.35 for the compound of interest, allowing for good separation from impurities.
Data Presentation: Comparative Purification Parameters
While a specific protocol for this compound is not extensively reported, the purification conditions for analogous chromanone derivatives provide a strong basis for developing a robust method. The following table summarizes the mobile phase compositions used for the purification of similar compounds.
| Compound Name | Stationary Phase | Mobile Phase (Eluent) | Reference |
| 8-Bromo-2-pentylchroman-4-one | Silica Gel | 5% Ethyl Acetate in Hexane | [3] |
| 6-Chloro-2-pentylchroman-4-one | Silica Gel | 3% Ethyl Acetate in Hexane | [3] |
| 2-Pentylchroman-4-one | Silica Gel | 5% Ethyl Acetate in Heptane | [3] |
Based on this data, a starting mobile phase composition of 5-10% ethyl acetate in hexanes is recommended for the purification of this compound.
Experimental Protocols
This section details the step-by-step methodology for the purification of this compound.
Preliminary TLC Analysis for Solvent System Optimization
Objective: To determine the optimal mobile phase for column chromatography.
Materials:
-
TLC plates (silica gel 60 F254)
-
Crude this compound
-
Developing chamber
-
Ethyl acetate (EtOAc)
-
Hexanes
-
UV lamp (254 nm)
Procedure:
-
Prepare several small beakers with different ratios of ethyl acetate and hexanes (e.g., 2:8, 1:9, 1.5:8.5 v/v).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto the baseline of separate TLC plates.
-
Place each TLC plate in a developing chamber containing one of the prepared solvent systems.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the spots under a UV lamp.
-
Calculate the Rf value for the target compound in each solvent system. The system that provides an Rf value between 0.25 and 0.35 is optimal for column chromatography.
Column Chromatography Protocol
Objective: To purify crude this compound.
Materials:
-
Glass chromatography column
-
Silica gel (230-400 mesh)
-
Cotton or glass wool
-
Sand (acid-washed)
-
Crude this compound
-
Optimal mobile phase (determined from TLC analysis, e.g., 10% EtOAc in hexanes)
-
Collection tubes/flasks
-
Rotary evaporator
Procedure:
Column Preparation (Slurry Packing Method):
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
In a separate beaker, prepare a slurry of silica gel in the mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing of the silica gel.
-
Add another layer of sand (approximately 1 cm) on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like dichloromethane.
-
Carefully apply the dissolved sample onto the top of the sand layer using a pipette.
-
Drain the solvent until the sample has fully entered the sand layer.
-
Gently add a small amount of the mobile phase to wash the sides of the column and allow it to enter the sand layer.
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin eluting the column by opening the stopcock, collecting the eluent in fractions.
-
Maintain a constant level of solvent at the top of the column to prevent it from running dry.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain the pure product.
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualization of the Purification Workflow
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for NMR Analysis of 6-Bromo-2,2-dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. 6-Bromo-2,2-dimethylchroman-4-one is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its structural analysis by NMR is a critical step in ensuring its identity and purity.
These application notes provide a detailed protocol for the acquisition and interpretation of ¹H and ¹³C NMR spectra of this compound. The information herein is designed to guide researchers in obtaining high-quality NMR data and in the confident structural assignment of this and similar chromanone derivatives.
Predicted NMR Data Presentation
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established substituent effects on the 2,2-dimethylchroman-4-one scaffold and data from closely related analogs. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.95 | d | 1H | H-5 |
| ~ 7.55 | dd | 1H | H-7 |
| ~ 6.90 | d | 1H | H-8 |
| ~ 2.80 | s | 2H | H-3 |
| ~ 1.45 | s | 6H | 2 x CH₃ |
d = doublet, dd = doublet of doublets, s = singlet
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~ 191 | C-4 (C=O) |
| ~ 160 | C-8a |
| ~ 138 | C-7 |
| ~ 129 | C-5 |
| ~ 122 | C-4a |
| ~ 120 | C-8 |
| ~ 115 | C-6 |
| ~ 79 | C-2 |
| ~ 49 | C-3 |
| ~ 26 | 2 x CH₃ |
Experimental Protocols
A meticulous experimental approach is crucial for obtaining high-resolution NMR spectra.[1][2] The following protocols provide a step-by-step guide for sample preparation and instrument setup.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1][3]
-
Solvent Selection: Use a high-purity deuterated solvent, typically CDCl₃, for dissolving the sample.[1] The volume should be around 0.6-0.7 mL.[3]
-
Dissolution: Transfer the weighed sample into a clean, dry vial. Add the deuterated solvent and gently agitate until the sample is fully dissolved.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[1][2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Instrument Setup and Data Acquisition
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans (NS) | 16 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 4.0 s |
| Spectral Width (SW) | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition Parameters:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Decoupling | Proton broadband decoupling |
| Number of Scans (NS) | 1024 |
| Relaxation Delay (D1) | 2.0 s |
| Acquisition Time (AQ) | 1.0 s |
| Spectral Width (SW) | 240 ppm |
| Temperature | 298 K |
Data Interpretation
The interpretation of the NMR spectra involves assigning the observed signals to the specific nuclei within the this compound molecule.
¹H NMR Spectrum Interpretation
-
Aromatic Region (δ 6.5-8.0 ppm): The aromatic protons on the benzene ring will appear in this region. Due to the bromine at position 6, we expect to see three distinct signals. The proton at position 5 (H-5) is ortho to the carbonyl group and is expected to be the most downfield, appearing as a doublet. The proton at position 7 (H-7) will be split by both H-5 and H-8, resulting in a doublet of doublets. The proton at position 8 (H-8) will appear as a doublet.
-
Aliphatic Region (δ 1.0-3.0 ppm): The methylene protons at position 3 (H-3) are adjacent to the carbonyl group and will appear as a singlet. The two methyl groups at position 2 are chemically equivalent and will therefore give rise to a single, sharp singlet, integrating to six protons.
¹³C NMR Spectrum Interpretation
-
Carbonyl Carbon (δ > 190 ppm): The carbonyl carbon (C-4) is the most deshielded and will appear at the lowest field, typically around 191 ppm.[4]
-
Aromatic Carbons (δ 110-165 ppm): The six carbons of the benzene ring will resonate in this region. The carbon attached to the bromine (C-6) will be influenced by the halogen's electronegativity and its resonance effect. The other aromatic carbons (C-4a, C-5, C-7, C-8, and C-8a) will have distinct chemical shifts based on their electronic environment.
-
Aliphatic Carbons (δ < 80 ppm): The quaternary carbon at position 2 (C-2), the methylene carbon at position 3 (C-3), and the two equivalent methyl carbons will appear in the upfield region of the spectrum.
Visualizations
The following diagrams illustrate the experimental workflow and the key structural relationships for the NMR analysis of this compound.
Caption: Experimental workflow for NMR analysis.
Caption: Key NMR signal assignments.
References
Key applications of 6-Bromo-2,2-dimethylchroman-4-one in medicinal chemistry research.
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-2,2-dimethylchroman-4-one scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its derivatives have shown significant promise in several therapeutic areas, including neurodegenerative diseases, cancer, and parasitic infections. The chroman-4-one core, a privileged structure in drug discovery, imparts favorable pharmacokinetic properties and provides a rigid framework for the strategic placement of various functional groups to optimize target binding and biological activity.[3][4][5]
Inhibition of Sirtuin 2 (SIRT2) for Neuroprotection and Oncology
Derivatives of the chroman-4-one scaffold have emerged as potent and selective inhibitors of SIRT2, a class III histone deacetylase.[3][4] SIRT2 is implicated in the pathophysiology of neurodegenerative disorders like Parkinson's and Huntington's disease, as well as in certain cancers.[3] Inhibition of SIRT2 leads to the hyperacetylation of its substrates, such as α-tubulin, which can interfere with cell cycle progression and induce apoptosis in cancer cells.[6]
Quantitative Data: SIRT2 Inhibition by Chroman-4-one Derivatives
The following table summarizes the in vitro inhibitory activity of various substituted chroman-4-one analogs against human SIRT2. The data highlights the structure-activity relationships, where substitutions at the 2, 6, and 8 positions significantly influence potency.
| Compound ID | R2-Substituent | R6-Substituent | R8-Substituent | SIRT2 IC50 (µM) | Reference |
| 1a | n-Pentyl | Cl | Br | 4.5 | [3] |
| 1c | n-Pentyl | Br | Br | 1.5 | [3] |
| 1e | n-Pentyl | F | F | >50 | [3] |
| 1f | n-Pentyl | Cl | H | 12.1 | [3] |
| 1g | n-Pentyl | NO2 | H | 7.9 | [3] |
| 1h | n-Pentyl | OMe | H | 13.5 | [3] |
| 1i | n-Pentyl | H | Br | 10.5 | [3] |
| 1k | n-Propyl | Cl | Br | 10.6 | [3] |
| 1n | Isopropyl | Cl | Br | >50 | [3] |
Experimental Protocol: Fluorometric SIRT2 Inhibition Assay
This protocol is adapted from commercially available SIRT2 activity assay kits.[7][8]
Materials:
-
Recombinant human SIRT2 enzyme[9]
-
Fluoro-Substrate Peptide (e.g., based on p53 sequence)[8]
-
NAD+
-
SIRT2 Assay Buffer
-
Developer solution
-
Stop Solution (optional)
-
Test compounds (dissolved in DMSO)
-
Microtiter plates (96- or 384-well, black)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing SIRT2 Assay Buffer, Fluoro-Substrate Peptide, and NAD+ in each well of the microtiter plate.
-
Add the test compound (e.g., this compound derivative) at various concentrations to the wells. Include a solvent control (DMSO) and a positive control inhibitor (e.g., Nicotinamide).[8]
-
Initiate the enzymatic reaction by adding the recombinant SIRT2 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.
-
Stop the reaction by adding the Developer solution, which reacts with the deacetylated substrate to produce a fluorescent signal. Alternatively, a stop solution can be used before the developer addition.
-
Incubate at room temperature for 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[7]
-
Calculate the percent inhibition for each concentration of the test compound relative to the solvent control and determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.
Caption: Workflow for a fluorometric SIRT2 inhibition assay.
Inhibition of Butyrylcholinesterase (BuChE) for Alzheimer's Disease
The chromane scaffold is also being investigated for the development of inhibitors of butyrylcholinesterase (BuChE), an enzyme that plays a role in the progression of Alzheimer's disease.[10] Selective BuChE inhibitors are a potential therapeutic strategy for managing the cognitive decline in later stages of the disease.[11]
Quantitative Data: BuChE Inhibition by gem-dimethylchroman Derivatives
| Compound ID | R-Substituent | eqBuChE IC50 (µM) | Reference |
| 4b | 8-OMe | 7.6 | [10] |
| 4d | 6-OMe | 8.9 | [10] |
Experimental Protocol: BuChE Inhibition Assay (Ellman's Method)
This protocol is a modification of the classic Ellman's method for measuring cholinesterase activity.[11][12]
Materials:
-
Butyrylcholinesterase (from equine serum or human)
-
Butyrylthiocholine iodide (substrate)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
In the wells of a 96-well plate, add phosphate buffer, DTNB solution, and the test compound at various concentrations.
-
Add the BuChE enzyme solution to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the substrate, butyrylthiocholine iodide.
-
The hydrolysis of butyrylthiocholine by BuChE produces thiocholine, which reacts with DTNB to form the yellow-colored 5-thio-2-nitrobenzoate anion.
-
Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
The rate of the reaction is proportional to the enzyme activity.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Inhibition of acetylcholine hydrolysis by a BuChE inhibitor.
Inhibition of Pteridine Reductase 1 (PTR1) for Antiparasitic Therapy
Chroman-4-one derivatives have shown activity against parasitic protozoa such as Trypanosoma brucei and Leishmania species by inhibiting pteridine reductase 1 (PTR1).[9] PTR1 is a key enzyme in the folate biosynthesis pathway of these parasites, making it an attractive drug target.[13][14]
Experimental Protocol: PTR1 Inhibition Assay
This is a spectrophotometric assay that measures the NADPH-dependent reduction of a substrate by PTR1.[15]
Materials:
-
Recombinant PTR1 enzyme (from T. brucei or L. major)
-
NADPH
-
Substrate (e.g., biopterin)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.8)
-
Test compounds
-
UV-transparent 96-well plate
-
UV-Vis microplate reader
Procedure:
-
To the wells of a UV-transparent plate, add the assay buffer, NADPH, and the test compound at various concentrations.
-
Add the substrate, biopterin.
-
Initiate the reaction by adding the PTR1 enzyme.
-
Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
The initial rate of the reaction is determined from the linear portion of the absorbance vs. time curve.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Caption: Inhibition of the PTR1 enzyme in the trypanosome folate pathway.
Synthesis of Chroman-4-one Derivatives
The synthesis of substituted chroman-4-ones often proceeds via a base-mediated aldol condensation between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde.[3]
General Experimental Protocol: Synthesis of 2-Alkyl-6-bromo-chroman-4-ones
This protocol is adapted from the synthesis of related SIRT2 inhibitors.[3]
Materials:
-
5'-Bromo-2'-hydroxyacetophenone
-
Corresponding aldehyde (e.g., hexanal for a pentyl substituent)
-
Diisopropylamine (DIPA) or another suitable base
-
Solvent (e.g., microwave-transparent vial for microwave synthesis)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane)
Procedure:
-
To a microwave vial, add 5'-bromo-2'-hydroxyacetophenone, the aldehyde (e.g., 1.1 equivalents), and DIPA (e.g., 1.1 equivalents).
-
Seal the vial and heat in a microwave reactor at a specified temperature and time (e.g., 150°C for 20 minutes).
-
After cooling, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
The fractions containing the desired product are combined and concentrated to yield the final 2-alkyl-6-bromo-chroman-4-one.
-
The structure and purity of the compound are confirmed by analytical techniques such as NMR and mass spectrometry.
Caption: General workflow for the synthesis of chroman-4-one derivatives.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. content.abcam.com [content.abcam.com]
- 8. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. dspace.uevora.pt [dspace.uevora.pt]
- 11. Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer’s disease management; in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study [mdpi.com]
- 13. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Silico Screening, Structure-Activity Relationship, and Biologic Evaluation of Selective Pteridine Reductase Inhibitors Targeting Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Bromo-2,2-dimethylchroman-4-one as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-Bromo-2,2-dimethylchroman-4-one as a versatile synthetic intermediate in the development of biologically active molecules. This document includes detailed experimental protocols, quantitative data, and visual diagrams of synthetic pathways and relevant biological signaling cascades.
Introduction
This compound is a heterocyclic compound belonging to the chromanone class. The presence of a bromine atom on the aromatic ring and the dimethyl substitution on the pyranone ring make it a valuable building block in medicinal chemistry. The bromine atom serves as a handle for further functionalization through various cross-coupling reactions, while the chromanone core is a recognized pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities. This intermediate is particularly useful in the synthesis of selective enzyme inhibitors and complex polycyclic systems.
Application 1: Synthesis of Sirtuin 2 (SIRT2) Inhibitors
Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in neurodegenerative diseases such as Parkinson's and Huntington's disease. The following protocol is adapted from the synthesis of structurally related SIRT2 inhibitors and can be applied to this compound for the generation of novel inhibitor libraries.
Experimental Protocol: Synthesis of 6-Bromo-2,2-dimethyl-substituted Chroman-4-one Derivatives (General Procedure)
This procedure describes a base-mediated aldol condensation followed by an intramolecular Michael addition.
Materials:
-
6-Bromo-2'-hydroxyacetophenone (or a similarly substituted precursor)
-
Appropriate aldehyde (e.g., hexanal for a pentyl substituent at the 2-position)
-
Diisopropylamine (DIPA)
-
Ethanol
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add 6-Bromo-2'-hydroxyacetophenone (1.0 mmol), the desired aldehyde (1.1 mmol), and diisopropylamine (1.1 mmol) in ethanol (5 mL).
-
Seal the vial and heat the reaction mixture using microwave irradiation at 160 °C for 1 hour.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired 6-bromo-2-alkyl-2,2-dimethylchroman-4-one derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: SIRT2 Inhibition by Chroman-4-one Derivatives
The following table summarizes the in vitro inhibitory activity of various substituted chroman-4-one derivatives against human SIRT2.
| Compound | R1 | R2 | R3 | IC₅₀ (µM)[1] |
| 1a | H | Br | Cl | 4.5 |
| 1c | H | Br | Br | 1.5 |
| 1f | H | Cl | H | >100 |
| 1g | H | NO₂ | H | 15 |
| 1i | Br | H | H | 28 |
| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | - | Br | H | Not reported for SIRT2, but has high affinity for Aβ plaques (Ki = 9.10 nM)[2] |
Data adapted from the literature for structurally similar compounds to illustrate the potential of this scaffold.
SIRT2 Signaling Pathway in Neurodegeneration
Inhibition of SIRT2 has emerged as a promising therapeutic strategy for neurodegenerative diseases. SIRT2 deacetylates several key proteins, including α-tubulin and transcription factors of the FOXO family, influencing cellular processes like microtubule stability, oxidative stress response, and apoptosis. The diagram below illustrates the central role of SIRT2 in these pathways.
Application 2: Synthesis of Chalcone Derivatives as Potential Therapeutic Agents
This compound can undergo a Claisen-Schmidt condensation with various aromatic aldehydes to yield chalcone-like structures, which are known to possess a wide array of biological activities, including antimicrobial and anticancer properties.
Experimental Protocol: Claisen-Schmidt Condensation for the Synthesis of (E)-3-(Arylmethylene)-6-bromo-2,2-dimethylchroman-4-ones
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Piperidine or another suitable base (e.g., NaOH, KOH)
-
Ethanol or Methanol
-
Hydrochloric acid (for workup)
Procedure:
-
Dissolve this compound (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.
-
Add a few drops of piperidine as a catalyst.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.
-
Acidify the mixture with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (E)-3-(arylmethylene)-6-bromo-2,2-dimethylchroman-4-one.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Chalcone Synthesis
References
Laboratory procedure for the selective bromination of 2,2-dimethylchroman-4-one.
Abstract
This document provides detailed experimental protocols for the selective bromination of 2,2-dimethylchroman-4-one, a key intermediate in the synthesis of various biologically active compounds.[1] Two distinct procedures are outlined to achieve regioselective bromination at either the aromatic C-6 position via electrophilic aromatic substitution or the α-carbon (C-3) position through enol-mediated halogenation. These protocols are designed for researchers in synthetic chemistry and drug development, offering reliable methods for producing key brominated chromanone derivatives.
Introduction
2,2-dimethylchroman-4-one is a heterocyclic ketone scaffold that serves as a crucial building block in medicinal chemistry.[1] Its derivatives are known to exhibit a wide range of pharmacological activities. The introduction of a bromine atom at a specific position on the chromanone ring system can dramatically alter its biological properties or provide a chemical handle for further synthetic transformations, such as cross-coupling reactions.[2][3]
Achieving regioselectivity during bromination is a common challenge. The 2,2-dimethylchroman-4-one structure presents two primary sites for bromination:
-
The Aromatic Ring (Positions 5, 6, 7, 8): This is susceptible to electrophilic aromatic substitution. The ether oxygen is an activating, ortho-, para-directing group, while the carbonyl is a deactivating, meta-directing group. This electronic arrangement favors substitution at the C-6 and C-8 positions.
-
The α-Carbon (Position 3): The hydrogen atoms at the C-3 position are acidic due to the adjacent carbonyl group, allowing for the formation of an enol or enolate intermediate, which can then be halogenated.[4]
This application note details two validated protocols to selectively target either the C-6 position on the aromatic ring or the C-3 position adjacent to the carbonyl group.
Materials and Reagents
-
2,2-dimethylchroman-4-one
-
N-Bromosuccinimide (NBS)
-
Pyridinium tribromide (Py·Br₃)
-
Copper(II) Bromide (CuBr₂)
-
Acetic Acid (Glacial)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Sodium thiosulfate (Na₂S₂O₃)
-
Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Standard laboratory glassware (round-bottom flasks, condensers, separatory funnel, etc.)
-
Magnetic stirrer and hotplate
-
Rotary evaporator
-
TLC plates (silica gel 60 F₂₅₄)
Experimental Protocols
Protocol 1: Selective Bromination at the C-6 Position (Aromatic)
This protocol utilizes N-Bromosuccinimide (NBS) in an acidic medium for the electrophilic aromatic bromination of the activated benzene ring, yielding 6-bromo-2,2-dimethylchroman-4-one.
Reaction Scheme: (Self-generated image, not from search results)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,2-dimethylchroman-4-one (1.0 eq) in glacial acetic acid (approx. 0.2 M concentration).
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent system.
-
Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing ice-cold water (approx. 10 volumes).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with a saturated aqueous solution of NaHCO₃ (2 x 50 mL), 10% aqueous Na₂S₂O₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (using a gradient of Hexanes:EtOAc, e.g., from 98:2 to 90:10) to afford pure this compound.
Protocol 2: Selective Bromination at the C-3 Position (α-Bromination)
This protocol employs pyridinium tribromide, a milder brominating agent, to selectively halogenate the α-carbon via an enol intermediate, yielding 3-bromo-2,2-dimethylchroman-4-one.[5] An alternative using Copper(II) Bromide is also noted.[6]
Reaction Scheme: (Self-generated image, not from search results)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,2-dimethylchroman-4-one (1.0 eq) in glacial acetic acid or a suitable solvent like dichloromethane.
-
Reagent Addition: Add Pyridinium tribromide (Py·Br₃) (1.1 eq) to the solution in one portion. The characteristic red-orange color of the reagent should be visible.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, or until the red color dissipates and TLC analysis indicates complete consumption of the starting material.
-
Work-up: Dilute the reaction mixture with dichloromethane and pour it into a separatory funnel.
-
Washing: Wash the organic layer with water (2 x 50 mL), saturated aqueous NaHCO₃ (2 x 50 mL) until effervescence ceases, and finally with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography if necessary.
Alternative Reagent: Copper(II) bromide (CuBr₂) can also be used, typically by refluxing the ketone with CuBr₂ in a solvent mixture like chloroform/ethyl acetate.[6]
Data Presentation and Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as NMR, Mass Spectrometry, and IR spectroscopy.
Table 1: Summary of Quantitative and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight | Typical Yield | Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm)[7][8] |
| 2,2-dimethylchroman-4-one | C₁₁H₁₂O₂ | 176.21 | - | - | 7.85 (dd, H-5), 2.70 (s, 2H, H-3), 1.45 (s, 6H, 2xCH₃) |
| This compound | C₁₁H₁₁BrO₂ | 255.11 | 75-85% | White Solid[9] | ~7.95 (d, H-5), ~7.55 (dd, H-7), 2.72 (s, 2H, H-3), 1.46 (s, 6H, 2xCH₃) |
| 3-bromo-2,2-dimethylchroman-4-one | C₁₁H₁₁BrO₂ | 255.11 | 80-90% | Solid | ~7.90 (dd, H-5), ~4.80 (s, 1H, H-3), 1.50 & 1.60 (2s, 6H, 2xCH₃) |
Note: Exact chemical shifts (δ) and coupling constants (J) are dependent on the solvent and spectrometer frequency. The values provided are approximate and based on characteristic shifts for the chromanone scaffold and the expected electronic effects of bromine substitution.[7][10]
Characterization Notes:
-
¹H NMR: For the 6-bromo derivative, the aromatic region will simplify, showing a characteristic pattern for a 1,2,4-trisubstituted benzene ring.[7] For the 3-bromo derivative, the singlet at ~2.70 ppm for the C-3 protons will be replaced by a singlet for the single remaining proton at a downfield shift (~4.8 ppm).
-
¹³C NMR: The introduction of bromine will cause a significant downfield shift for the carbon atom it is attached to (C-6 or C-3) and will influence the shifts of adjacent carbons.
-
Mass Spectrometry: The mass spectrum for both brominated products will show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), with two molecular ion peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the selective synthesis of brominated 2,2-dimethylchroman-4-one derivatives.
Caption: Experimental workflow for the two selective bromination pathways of 2,2-dimethylchroman-4-one.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [gupea.ub.gu.se]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. achmem.com [achmem.com]
- 10. Substituent effects on NMR spectroscopy of 2,2-dimethylchroman-4-one derivatives: Experimental and theoretical studies [ri.conicet.gov.ar]
Assessing SIRT2 Inhibition by 6-Bromo-2,2-dimethylchroman-4-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for evaluating the inhibitory activity of 6-Bromo-2,2-dimethylchroman-4-one against Sirtuin 2 (SIRT2), a key NAD+-dependent deacetylase. SIRT2 is a significant therapeutic target in various diseases, including neurodegenerative disorders and cancer. The following protocols and application notes are designed to guide researchers in the systematic assessment of this compound's potential as a SIRT2 inhibitor.
Introduction to SIRT2 and its Inhibition
Sirtuin 2 (SIRT2) is a member of the sirtuin family of proteins, which are Class III histone deacetylases (HDACs).[1][2] Unlike other HDACs, sirtuins are dependent on nicotinamide adenine dinucleotide (NAD+) for their enzymatic activity.[1][2] While SIRT1, SIRT6, and SIRT7 are primarily located in the nucleus, SIRT2 is predominantly found in the cytoplasm where it plays a crucial role in various cellular processes by deacetylating non-histone proteins.[1][2] One of its most well-established substrates is α-tubulin, a key component of microtubules. By deacetylating α-tubulin, SIRT2 influences microtubule dynamics and stability.
SIRT2 is implicated in a multitude of signaling pathways, including those involved in metabolic regulation, oxidative stress, and cell cycle control.[3][4] Its dysregulation has been linked to the pathogenesis of several diseases, making it an attractive target for therapeutic intervention. Chroman-4-one derivatives have emerged as a promising class of SIRT2 inhibitors, with some analogues demonstrating high potency and selectivity.[5][6][7]
Quantitative Data Summary
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the inhibitory activity of a closely related and potent chroman-4-one derivative against sirtuins. This data is provided as a reference for the expected potency and selectivity of this class of compounds.
| Compound | Target | IC50 (µM) | Selectivity Notes | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 | Highly selective over SIRT1 and SIRT3 (<10% inhibition at 200 µM) | [5][6] |
| 8-bromo-6-chloro-2-pentylchroman-4-one | SIRT2 | 4.5 | Highly selective over SIRT1 and SIRT3 (<10% inhibition at 200 µM) | [5] |
Experimental Protocols
In Vitro SIRT2 Inhibition Assay (Fluorometric)
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound on recombinant human SIRT2. Commercially available kits from suppliers like Merck Millipore or Abcam can be used for this purpose.[8]
Principle: The assay is based on the deacetylation of a synthetic peptide substrate containing an acetylated lysine residue linked to a fluorophore. Upon deacetylation by SIRT2, a developer solution cleaves the deacetylated substrate, releasing the fluorophore, which can be measured. The presence of an inhibitor reduces the rate of deacetylation, leading to a decrease in the fluorescent signal.
Materials:
-
Recombinant Human SIRT2 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., derived from p53 or histone H3)
-
NAD+
-
Assay Buffer
-
Developer Solution
-
Stop Solution
-
This compound (test compound)
-
Known SIRT2 inhibitor (e.g., Nicotinamide or Suramin) as a positive control[8]
-
DMSO (vehicle for compounds)
-
Black 96-well microplate suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in assay buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Reaction Setup:
-
Add assay buffer to all wells.
-
Add the test compound at various concentrations to the respective wells.
-
Add the positive control inhibitor and a vehicle control (DMSO) to their designated wells.
-
Add the SIRT2 enzyme to all wells except the "no enzyme" control.
-
Add the NAD+ solution to all wells.
-
Initiate the reaction by adding the fluorogenic acetylated peptide substrate.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Reaction Termination and Signal Development:
-
Add the developer solution to each well.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Add the stop solution if required by the kit manufacturer.
-
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm or 395/541 nm).[8][9]
-
Data Analysis:
-
Subtract the background fluorescence (from "no enzyme" control wells) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell-Based SIRT2 Inhibition Assay: α-Tubulin Acetylation
This protocol assesses the ability of this compound to inhibit SIRT2 activity within a cellular context by measuring the acetylation level of its primary substrate, α-tubulin.[10]
Principle: Inhibition of SIRT2 in cells leads to an accumulation of acetylated α-tubulin. This can be detected and quantified using immunofluorescence microscopy or Western blotting with an antibody specific for acetylated α-tubulin.
Materials:
-
Human cell line (e.g., MCF-7, HEK293T, or a cancer cell line of interest)
-
Cell culture medium and supplements
-
This compound
-
Positive control SIRT2 inhibitor (e.g., AGK2, SirReal2)[10]
-
DMSO
-
For Immunofluorescence:
-
Coverslips
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking buffer (e.g., BSA or serum in PBS)
-
Primary antibody against acetylated α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
-
-
For Western Blotting:
-
Lysis buffer with protease and deacetylase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., non-fat milk or BSA in TBST)
-
Primary antibodies against acetylated α-tubulin and a loading control (e.g., total α-tubulin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture vessels (e.g., plates with coverslips for immunofluorescence or standard plates for Western blotting).
-
Allow cells to adhere and grow to a suitable confluency (e.g., 70-80%).
-
Treat the cells with varying concentrations of this compound, a positive control inhibitor, or DMSO (vehicle control) for a specified duration (e.g., 5-24 hours).[11]
-
-
Immunofluorescence Protocol:
-
Wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize and capture images using a fluorescence microscope.
-
-
Western Blotting Protocol:
-
Wash the treated cells with cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin overnight at 4°C.
-
Wash with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Immunofluorescence: Quantify the fluorescence intensity of acetylated α-tubulin per cell for multiple fields of view.
-
Western Blotting: Perform densitometric analysis of the bands corresponding to acetylated α-tubulin and normalize to the loading control. Compare the levels in treated cells to the vehicle control.
-
Visualization of Pathways and Workflows
SIRT2 Signaling in Metabolism and Oxidative Stress
The following diagram illustrates the central role of SIRT2 in key cellular signaling pathways. Inhibition of SIRT2 can modulate these pathways, leading to various physiological outcomes.
Caption: Key signaling pathways modulated by SIRT2 activity.
Experimental Workflow for In Vitro SIRT2 Inhibition Assay
This diagram outlines the sequential steps involved in the in vitro fluorometric assay to determine the IC50 of an inhibitor.
Caption: Workflow for the in vitro SIRT2 fluorometric inhibition assay.
Experimental Workflow for Cell-Based SIRT2 Inhibition Assay
This diagram illustrates the workflow for assessing SIRT2 inhibition in a cellular context by measuring α-tubulin acetylation.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Multiple Roles of SIRT2 in Regulating Physiological and Pathological Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. SIRT2 Activity Assay Kit | 566329 [merckmillipore.com]
- 9. SIRT2 Inhibitor Screening Assay Kit (Fluorometric), Research Kits - Epigenetics [epigenhub.com]
- 10. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chroman-4-one and its derivatives are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][4] The chroman-4-one scaffold is a versatile template for designing therapeutic molecules.[2][3] Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how chemical structure modifications affect a compound's biological activity. Creating a diverse library of derivatives from a starting scaffold is a key strategy in these studies. This document outlines strategies and detailed protocols for generating a derivative library based on the 6-Bromo-2,2-dimethylchroman-4-one scaffold, a promising starting point for developing novel therapeutic agents. The bromine atom at the 6-position serves as a versatile handle for a variety of cross-coupling reactions, enabling extensive diversification.
Strategic Approach to Library Synthesis
The generation of a diverse chemical library from this compound will focus on modifications at several key positions of the chroman-4-one core to explore the chemical space around the scaffold. The primary points of diversification will be:
-
C6-Position: Leveraging the bromo-substituent for cross-coupling reactions to introduce a wide range of aromatic, heteroaromatic, and aliphatic groups.
-
C3-Position: Functionalization via reactions such as aldol condensation to introduce substituted benzylidene moieties.
-
C4-Position (Carbonyl Group): Modification of the ketone to explore the importance of this functional group for biological activity.
This multi-pronged approach will allow for a comprehensive exploration of the SAR for this class of compounds.
Experimental Workflow
The overall workflow for the synthesis of the derivative library is depicted below. It begins with the synthesis of the core scaffold, followed by parallel derivatization reactions at different positions.
Caption: Overall workflow for library synthesis and SAR studies.
Experimental Protocols
Protocol 1: Synthesis of this compound (Core Scaffold)
This protocol describes the synthesis of the starting scaffold, this compound, from 4-bromophenol and 3,3-dimethylacrylic acid.
Materials:
-
4-Bromophenol
-
3,3-Dimethylacrylic acid
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of 4-bromophenol (1.0 eq) in dichloromethane, add polyphosphoric acid (10 eq by weight).
-
Add 3,3-dimethylacrylic acid (1.1 eq) portion-wise to the mixture.
-
Heat the reaction mixture to 50 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to afford this compound.
Protocol 2: C6-Position Derivatization via Suzuki Cross-Coupling
This protocol details the introduction of an aryl or heteroaryl group at the C6-position using a Suzuki cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
In a round-bottom flask, combine this compound, the corresponding arylboronic acid, and potassium carbonate.
-
Add 1,4-dioxane and water (4:1 mixture).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add Pd(PPh3)4 to the reaction mixture and heat to 90 °C under an argon atmosphere for 8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (hexane:ethyl acetate gradient) to yield the desired 6-aryl-2,2-dimethylchroman-4-one derivative.
Protocol 3: C3-Position Derivatization via Aldol Condensation
This protocol describes the synthesis of 3-benzylidene-6-bromo-2,2-dimethylchroman-4-one derivatives.
Materials:
-
This compound (1.0 eq)
-
Substituted benzaldehyde (1.1 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve this compound and the substituted benzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate.
-
If a precipitate forms, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography (hexane:ethyl acetate gradient).
Data Presentation for SAR Studies
The biological data obtained from the screening of the derivative library should be organized in a clear and concise manner to facilitate SAR analysis. A tabular format is recommended. Below is a hypothetical example for a library of compounds tested for their inhibitory activity against a specific kinase.
| Compound ID | R1 (C6-substituent) | R2 (C3-substituent) | Kinase Inhibition (%) @ 10 µM | IC50 (µM) |
| SCA-001 | Br | H | 15.2 | > 100 |
| LIB-C6-001 | Phenyl | H | 45.8 | 22.5 |
| LIB-C6-002 | 4-Fluorophenyl | H | 68.3 | 8.7 |
| LIB-C6-003 | 2-Thienyl | H | 55.1 | 15.2 |
| LIB-C3-001 | Br | Benzylidene | 30.5 | 45.1 |
| LIB-C3-002 | Br | 4-Methoxybenzylidene | 75.6 | 5.3 |
| LIB-C3-003 | Br | 3-Nitrobenzylidene | 88.9 | 1.8 |
SCA-001 represents the starting scaffold, this compound.
Hypothetical Signaling Pathway for Biological Target
The synthesized library can be screened against various biological targets. For instance, many chromanone derivatives have been investigated as inhibitors of protein kinases involved in cancer signaling. Below is a simplified representation of a hypothetical kinase signaling pathway that could be targeted.
Caption: Hypothetical kinase signaling pathway targeted by chromanone derivatives.
Conclusion
The strategies and protocols outlined in this document provide a comprehensive framework for the design and synthesis of a diverse library of this compound derivatives. Systematic modification at the C3, C4, and C6 positions will enable a thorough investigation of the structure-activity relationships, which is essential for the identification of lead compounds and the development of novel therapeutics. The chroman-4-one scaffold continues to be a valuable starting point for drug discovery, and a well-designed library is a critical tool in unlocking its full therapeutic potential.
References
- 1. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Biological and Medicinal Properties of Natural Chromones and Chromanones [recipp.ipp.pt]
Troubleshooting & Optimization
Methods to improve the reaction yield of 6-Bromo-2,2-dimethylchroman-4-one.
Technical Support Center: Synthesis of 6-Bromo-2,2-dimethylchroman-4-one
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
The most prevalent method is the acid-catalyzed cyclization of 4-bromophenol with 3,3-dimethylacrylic acid. This reaction is typically a one-pot procedure where a strong acid acts as both a catalyst and a condensing agent to facilitate an initial acylation followed by an intramolecular cyclization (an oxa-Michael addition).
Q2: Which acid catalyst is most effective for this synthesis?
Polyphosphoric acid (PPA) is the most commonly used and effective condensing agent for this type of reaction. It serves as an excellent solvent and dehydrating agent at the elevated temperatures required for the cyclization. An alternative, Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), can also be used and is sometimes considered more potent.
Q3: What is a typical reaction yield, and what factors cause it to vary?
Yields for this class of compounds can vary significantly, often ranging from low to moderate. For similar chroman-4-one syntheses, yields have been reported between 17% and 88%, depending on the specific substrates and reaction conditions[1]. Key factors influencing the yield include the purity of reactants, the freshness and concentration of the polyphosphoric acid, precise temperature control, and the efficiency of the purification process. Purification challenges are a known cause of lower isolated yields[1].
Q4: Why is strict temperature control so critical during the reaction?
Maintaining the correct temperature is crucial for several reasons:
-
Insufficient Heat: The reaction may not proceed to completion, leaving unreacted starting materials.
-
Excessive Heat: High temperatures can lead to the decomposition of the starting materials or the final product. It can also cause charring and polymerization, resulting in a dark, tarry, and intractable reaction mixture, which makes product isolation extremely difficult.
Q5: What are the primary roles of the key reagents in the PPA-mediated synthesis?
-
4-Bromophenol: Provides the benzene ring and the phenolic oxygen that will form the heterocyclic ether linkage.
-
3,3-Dimethylacrylic Acid: Acts as the acylating agent and provides the carbon backbone for the pyranone ring, including the gem-dimethyl group.
-
Polyphosphoric Acid (PPA): Serves as the acidic catalyst to protonate the acrylic acid, promoting the Friedel-Crafts acylation onto the electron-rich phenol ring, and acts as a dehydrating agent to drive the cyclization.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem: Low or No Product Yield
Question: My reaction resulted in a very low yield, or TLC analysis shows no product formation. What are the likely causes and solutions?
Answer: Low or no yield is a common issue that can often be traced back to reagent quality or reaction conditions. Refer to the table below for potential causes and corrective actions.
Table 1: Troubleshooting Low Yield
| Possible Cause | Recommended Solution |
|---|---|
| Inactive Polyphosphoric Acid (PPA) | PPA is highly hygroscopic and loses efficacy upon absorbing moisture. Use freshly opened PPA or PPA from a properly sealed container. Ensure it has a viscous, syrupy consistency. |
| Impure Reactants | Use high-purity 4-bromophenol and 3,3-dimethylacrylic acid. Purify starting materials by recrystallization or distillation if their purity is questionable. |
| Incorrect Reaction Temperature | Ensure the reaction mixture reaches the optimal temperature (typically 80-100°C) and is maintained consistently. Use an oil bath and a contact thermometer for accurate monitoring. |
| Insufficient Reaction Time | If TLC analysis shows significant starting material, the reaction may be incomplete. Consider extending the reaction time (e.g., from 3 hours to 5 hours) and monitor progress by TLC. |
| Inefficient Stirring | The reaction mixture is viscous. Use a mechanical stirrer to ensure the reactants are homogeneously mixed, allowing for effective heat transfer and interaction. |
Problem: Formation of a Dark, Tarry Mixture
Question: My reaction mixture turned into a dark, unworkable tar. What happened and can it be prevented?
Answer: Tarry mixtures are typically a result of decomposition due to excessive heat.
-
Cause: The most common cause is overheating. PPA is a strong dehydrating agent, and at temperatures above the optimal range, it can cause charring of the organic materials.
-
Prevention:
-
Precise Temperature Control: Use a thermostatically controlled oil bath. Do not allow the internal temperature to exceed 100-110°C.
-
Gradual Heating: Heat the reaction mixture slowly to the target temperature to avoid localized overheating.
-
Vigorous Stirring: Ensure efficient mechanical stirring throughout the reaction to distribute heat evenly.
-
Problem: Difficulties During Product Purification
Question: My crude product is an oil or solidifies with impurities, and I am struggling with purification. What are the best methods?
Answer: Purification can be challenging for chromanones, which can sometimes be oily or have melting points close to those of impurities[1].
-
Recommended Purification Strategy:
-
Column Chromatography: This is the most effective method for separating the product from baseline impurities and side products. A silica gel column is standard.
-
Solvent System: Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate. A gradient of 2% to 10% ethyl acetate in hexane is often a good starting point.
-
-
Recrystallization: If the column-purified product is a solid but still contains minor impurities, recrystallization can be effective.
-
Solvent Choice: Test various solvents. A mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or petroleum ether) is often successful. Dissolve the solid in a minimum amount of the hot polar solvent and add the non-polar solvent dropwise until turbidity appears, then allow it to cool slowly.
-
-
Experimental Protocol: PPA-Mediated Synthesis
This protocol details a representative procedure for the synthesis of this compound.
Materials:
-
4-Bromophenol
-
3,3-Dimethylacrylic Acid
-
Polyphosphoric Acid (PPA)
-
Ice water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add 4-bromophenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq).
-
Addition of PPA: Carefully add polyphosphoric acid (approx. 10x the weight of 4-bromophenol) to the flask.
-
Heating: Immerse the flask in a pre-heated oil bath at 90°C. Stir the viscous mixture vigorously.
-
Reaction Monitoring: Maintain the temperature at 90-95°C for 3-5 hours. Monitor the reaction's progress by taking small aliquots, quenching them in water, extracting with EtOAc, and analyzing by TLC.
-
Quenching: After the reaction is complete (or no further progress is observed), remove the flask from the oil bath and allow it to cool slightly (to approx. 60-70°C). Carefully and slowly pour the viscous mixture into a large beaker containing vigorously stirred ice water.
-
Neutralization & Extraction: The product may precipitate as a solid or oil. Stir until all the PPA is dissolved. Neutralize the acidic aqueous solution by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Standard experimental workflow from reaction to product isolation.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Troubleshooting common issues in the cyclization of chromanone precursors.
Welcome to the technical support center for the synthesis of chromanones. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the cyclization of chromanone precursors.
Troubleshooting Guides & FAQs
Issue 1: Low Yield of the Desired Chromanone
Question: My chromanone synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in chromanone synthesis are a frequent issue and can stem from several factors. The outcome of the reaction is often strongly dependent on the substitution pattern of the precursors and the reaction conditions.
Common Causes and Solutions:
-
Substituent Effects: Electron-donating groups on the 2'-hydroxyacetophenone precursor can lead to higher amounts of byproducts, such as those from the self-condensation of the aldehyde, which complicates purification and lowers the yield. Conversely, electron-deficient 2'-hydroxyacetophenones generally give higher yields.[1] If you are working with an electron-rich system, consider optimizing the reaction conditions (e.g., temperature, reaction time, catalyst loading) to favor the desired cyclization over side reactions.
-
Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical. For instance, in base-catalyzed reactions, the strength and amount of the base can significantly impact the yield. In acid-catalyzed cyclizations, the type and concentration of the acid are crucial. It is recommended to perform small-scale optimization experiments to find the ideal conditions for your specific substrate.
-
Incomplete Conversion: If you observe that your reaction stalls before the starting material is fully consumed, it may be possible to add more of the limiting reagent to drive the reaction to completion.[2] However, this should be done cautiously to avoid the formation of additional side products.
-
Product Decomposition: Some chromanones may be sensitive to the reaction conditions, especially under harsh acidic or basic environments, or at high temperatures. If you suspect product decomposition, consider using milder conditions, such as a weaker acid or base, or lowering the reaction temperature.[2] Monitoring the reaction closely by TLC or LC-MS can help identify the optimal time to quench the reaction before significant decomposition occurs.
-
Purification Losses: Significant amounts of product can be lost during workup and purification.[2] Ensure proper extraction techniques are used and that all glassware is thoroughly rinsed. When performing chromatography, careful selection of the stationary and mobile phases is essential to achieve good separation without excessive product loss.
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture with several side products, making purification difficult. What are the likely side reactions and how can I suppress them?
Answer: The formation of side products is a common challenge in chromanone synthesis, often leading to difficult purification and reduced yields. The nature of these side products depends on the specific reaction pathway.
Common Side Reactions and Mitigation Strategies:
-
Aldehyde Self-Condensation: In base-catalyzed reactions involving an aldol condensation step, the aldehyde can undergo self-condensation, especially if it is prone to enolization. This is more prevalent with electron-donating groups on the 2'-hydroxyacetophenone.[1]
-
Solution: To minimize this, you can try adding the aldehyde slowly to the reaction mixture to maintain a low concentration. Alternatively, using a non-enolizable aldehyde, if the synthesis allows, can circumvent this issue. Optimizing the base and temperature can also help favor the desired crossed-aldol condensation.
-
-
Formation of Tarry Materials: The oxidation of phenolic precursors can lead to the formation of tarry, polymeric materials, particularly under harsh reaction conditions.[3][4]
-
Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation. Using milder reaction conditions and shorter reaction times can also be beneficial.
-
-
Incomplete Cyclization: In some cases, the intermediate chalcone may not fully cyclize to the chromanone.
-
Solution: Ensure that the reaction is allowed to proceed for a sufficient amount of time. Increasing the temperature or using a more effective catalyst for the cyclization step can also promote the desired ring closure. For acid-catalyzed cyclizations, ensuring the acid is not consumed by side reactions is important.
-
Quantitative Data Summary
The following table summarizes the yields of chromanone synthesis under different catalytic conditions as reported in the literature. This data can help in selecting a suitable starting point for your own experiments.
| Catalyst/Reagent | Precursor(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| DIPA | 2'-hydroxyacetophenone & aldehyde | EtOH | 160-170 (MW) | 1 h | 17-88 | [1] |
| p-Toluenesulfonic acid | Propynol derivative | Not specified | Not specified | Not specified | up to 99 | [5] |
| Methanesulfonic acid | 2'-hydroxychalcone | EtOH | Not specified | Not specified | 11-13 | [6][7] |
| Sodium Acetate | 2'-hydroxychalcone | MeOH | Not specified | Not specified | 2-49 | [6] |
| Piperidine | 2'-hydroxychalcone | Water | Not specified | Not specified | 74-93 | [6] |
| Novozym 435 (lipase) | o-hydroxyphenyl enaminone | Ethyl acetate | Room Temp. | 0.5 h | 97 | [8][9] |
| FeCl3·6H2O | 2'-hydroxychalcone | MeOH | Reflux | Not specified | 55-62 | [10] |
| Oxalic acid | 2'-hydroxychalcone | EtOH | Reflux | Not specified | 95 | [10] |
Key Experimental Protocols
Protocol 1: Base-Promoted Synthesis of 2-Alkyl-Chroman-4-ones
This protocol is adapted from a procedure utilizing a base-promoted crossed aldol condensation followed by an intramolecular oxa-Michael addition.[1]
Materials:
-
Appropriate 2'-hydroxyacetophenone
-
Appropriate aldehyde
-
Diisopropylamine (DIPA)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
10% aqueous NaOH
-
1 M aqueous HCl
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a 0.4 M solution of the 2'-hydroxyacetophenone in EtOH, add the appropriate aldehyde (1.1 equivalents) and DIPA (1.1 equivalents).
-
Heat the mixture using microwave irradiation at 160–170 °C for 1 hour.
-
After cooling, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic phase sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.
-
Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired chroman-4-one.
Protocol 2: Acid-Catalyzed Cascade Cyclization of Propynols
This protocol describes a general method for the synthesis of 4-chromanones from propynol precursors using p-toluenesulfonic acid.[5]
Materials:
-
Substituted propynol
-
p-Toluenesulfonic acid (p-TSA)
-
Appropriate solvent (e.g., toluene)
Procedure:
-
Dissolve the propynol substrate in a suitable solvent.
-
Add a catalytic amount of p-toluenesulfonic acid to the solution.
-
Stir the reaction mixture at the appropriate temperature (optimization may be required) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction (e.g., with a saturated solution of NaHCO₃).
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by column chromatography.
Protocol 3: Lipase-Mediated Oxidative Cyclization
This protocol outlines an environmentally friendly method for the synthesis of 3-hydroxy chromones using a lipase catalyst.[8][9]
Materials:
-
o-hydroxyphenyl enaminone
-
Novozym 435 (immobilized lipase)
-
Urea-hydrogen peroxide (UHP)
-
Ethyl acetate
Procedure:
-
To a solution of the o-hydroxyphenyl enaminone (1 mmol) in ethyl acetate (1 mL), add Novozym 435 (10 mg protein content) and UHP (1.2 mmol).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the reaction by TLC.
-
Upon completion, filter off the enzyme.
-
The filtrate can be concentrated and the crude product purified by column chromatography. The enzyme can be washed and reused.
Visualizations
Troubleshooting Workflow for Low Chromanone Yield
Caption: A flowchart for troubleshooting low yields in chromanone synthesis.
General Reaction Pathway for Chromanone Synthesis
Caption: A simplified diagram of the general synthetic pathway to chromanones.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Troubleshooting [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. rephip.unr.edu.ar [rephip.unr.edu.ar]
- 5. Convenient and highly efficient routes to 2 H-chromene and 4-chromanone derivatives: iodine-promoted and p-toluenesulfonic acid catalyzed cascade cyclizations of propynols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. chemijournal.com [chemijournal.com]
Identification and characterization of byproducts in 6-Bromo-2,2-dimethylchroman-4-one synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-2,2-dimethylchroman-4-one.
Troubleshooting Guide
Low yields and the presence of impurities are common challenges in organic synthesis. This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the time or cautiously increasing the temperature. |
| Decomposition of starting materials or product. | Ensure all reagents and solvents are pure and dry. Reactions involving strong acids like polyphosphoric acid (PPA) or Lewis acids should be conducted under anhydrous conditions. | |
| Inefficient purification. | Optimize the column chromatography conditions (e.g., silica gel activity, eluent polarity) to ensure proper separation of the product from byproducts and unreacted starting materials. | |
| Presence of Multiple Spots on TLC After Reaction | Formation of side products. | Review the reaction conditions. Side reactions can be minimized by controlling the temperature and addition rate of reagents. |
| Impure starting materials. | Verify the purity of 4-bromophenol and 3,3-dimethylacrylic acid (or its acid chloride) before starting the reaction. Purify if necessary. | |
| Product is a Dark Oil or Discolored Solid | Presence of polymeric byproducts or colored impurities. | Treatment of the crude product with activated charcoal before column chromatography can help remove colored impurities. Ensure the reaction is not overheated, as this can lead to polymerization. |
| Difficulty in Product Crystallization | Presence of impurities inhibiting crystallization. | Re-purify the product using column chromatography. If the product is an oil, try dissolving it in a minimal amount of a suitable solvent and adding a non-solvent to induce precipitation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts typically arise from incomplete cyclization, side reactions of the starting materials, or further reactions of the desired product. Based on the common synthetic route involving the reaction of 4-bromophenol with 3,3-dimethylacrylic acid in the presence of a dehydrating agent/catalyst (like polyphosphoric acid), the following byproducts can be anticipated:
-
Byproduct 1: 4-Bromophenyl 3,3-dimethylacrylate: This ester is formed from the initial esterification of 4-bromophenol with 3,3-dimethylacrylic acid but fails to undergo the subsequent intramolecular Friedel-Crafts acylation (cyclization).
-
Byproduct 2: 8-Bromo-2,2-dimethylchroman-4-one: This is an isomer of the desired product, which can be formed if the acylation occurs at the ortho position to the hydroxyl group of 4-bromophenol instead of the ortho position to the bromine atom. The directing effects of the hydroxyl and bromo groups make the formation of the 6-bromo isomer more favorable.
-
Byproduct 3: Polymeric material: Strong acid catalysts can sometimes promote polymerization of the unsaturated starting material or other reactive intermediates.
Q2: How can I identify these byproducts?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the identification and characterization of byproducts.
-
High-Performance Liquid Chromatography (HPLC): An HPLC method can be developed to separate the desired product from potential byproducts. Different retention times will indicate the presence of different compounds.
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the different components. For example, the desired product and its isomer (Byproduct 2) will have the same molecular weight, while the uncyclized ester (Byproduct 1) will have a molecular weight corresponding to the sum of the starting materials minus a molecule of water.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. The substitution pattern on the aromatic ring and the structure of the heterocyclic ring can be determined from the chemical shifts and coupling constants.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key 1H NMR Signals (Aromatic Region, δ ppm) |
| This compound | C11H11BrO2 | 255.11 | Doublet (~7.8 ppm), Doublet of doublets (~7.5 ppm), Doublet (~6.9 ppm) |
| Byproduct 1: 4-Bromophenyl 3,3-dimethylacrylate | C11H11BrO2 | 255.11 | Two doublets in the aromatic region characteristic of a 1,4-disubstituted benzene ring. |
| Byproduct 2: 8-Bromo-2,2-dimethylchroman-4-one | C11H11BrO2 | 255.11 | Different splitting pattern in the aromatic region compared to the 6-bromo isomer. |
Q3: What is a general experimental protocol for the synthesis and purification?
A3: The following is a general procedure. Researchers should always consult the primary literature and perform a thorough safety assessment before conducting any experiment.
Synthesis Protocol:
-
To a stirred solution of polyphosphoric acid (PPA) at a controlled temperature (e.g., 70-80 °C), add 4-bromophenol.
-
Slowly add 3,3-dimethylacrylic acid to the reaction mixture.
-
Continue stirring at the same temperature for the recommended time (e.g., 2-4 hours), monitoring the reaction by TLC.
-
After completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Purification Protocol:
-
The crude product is purified by column chromatography on silica gel.
-
A gradient of ethyl acetate in hexane is typically used as the eluent.
-
Fractions are collected and analyzed by TLC.
-
Fractions containing the pure product are combined and the solvent is evaporated to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Optimization of reaction conditions for preparing brominated chroman-4-ones.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the preparation of brominated chroman-4-ones.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the chroman-4-one scaffold?
A1: A prevalent method involves the base-catalyzed condensation of a substituted 2'-hydroxyacetophenone with an appropriate aldehyde. This reaction proceeds via an aldol condensation followed by an intramolecular oxa-Michael addition.[1] Microwave irradiation is often employed to improve reaction times and yields.[1][2]
Q2: Which brominating agents are typically used for the alpha-bromination of chroman-4-ones?
A2: Common brominating agents for the alpha-bromination of ketones like chroman-4-ones include Pyridinium tribromide (Py·Br₃), Copper(II) bromide (CuBr₂), and N-Bromosuccinimide (NBS).[2][3][4] The choice of reagent can influence the reaction's selectivity and yield.
Q3: How can I monitor the progress of the bromination reaction?
A3: Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress.[3][5] By spotting the reaction mixture alongside the starting material, you can observe the consumption of the chroman-4-one and the appearance of the brominated product spot. Visualization under UV light is typically effective.[5][6]
Q4: What is the general mechanism for the acid-catalyzed bromination of a chroman-4-one?
A4: The acid-catalyzed bromination proceeds through an enol intermediate. The carbonyl oxygen of the chroman-4-one is first protonated by the acid catalyst, which facilitates tautomerization to the enol form. The electron-rich double bond of the enol then acts as a nucleophile, attacking a molecule of the brominating agent (e.g., Br₂) to form the α-brominated product and regenerate the acid catalyst.[7]
Q5: How can I remove excess bromine from my reaction mixture after the reaction is complete?
A5: Excess bromine can be quenched by washing the reaction mixture with a reducing agent. A common and effective method is to use a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).[8][9] The reddish-brown color of bromine will disappear as it is reduced to colorless bromide ions.
Troubleshooting Guides
Problem 1: Low Yield of Chroman-4-one (Starting Material Synthesis)
| Possible Cause | Suggested Solution |
| Self-condensation of the aldehyde. | This is more likely with electron-donating groups on the 2'-hydroxyacetophenone.[1] Consider using a slow addition of the aldehyde to the reaction mixture. Lowering the reaction temperature might also help, though it may increase the reaction time. |
| Incomplete reaction. | Ensure the reaction is heated for a sufficient amount of time. If using microwave synthesis, confirm the correct temperature and hold time are programmed.[2] Monitor the reaction by TLC until the starting material is consumed. |
| Purification issues. | Byproducts from aldehyde self-condensation can complicate purification.[1] Optimize your column chromatography conditions. A step-gradient elution might be necessary to separate the desired product from closely-eluting impurities. |
Problem 2: Low Yield of Brominated Chroman-4-one
| Possible Cause | Suggested Solution |
| Inefficient brominating agent. | The reactivity of brominating agents can vary. If using a milder agent like NBS, you might need to add a catalytic amount of acid to promote enolization.[7] For less reactive substrates, a stronger brominating agent might be necessary. |
| Reaction conditions not optimized. | Temperature and reaction time can significantly impact yield. For instance, the bromination with CuBr₂ is often performed at reflux in a solvent like chloroform.[3] Experiment with different solvents and temperatures to find the optimal conditions for your specific substrate. |
| Decomposition of the product. | Brominated chroman-4-ones can be sensitive to prolonged heating or harsh basic conditions. Minimize the reaction time and use mild work-up procedures. |
Problem 3: Formation of Multiple Brominated Products
| Possible Cause | Suggested Solution |
| Over-bromination (e.g., formation of di- or tri-brominated species). | This is more common under basic conditions where each successive bromination is faster due to the increased acidity of the remaining alpha-hydrogens.[10] Acid-catalyzed bromination is generally preferred for mono-bromination as the first bromination is faster than the second.[10] Use of 1.0 to 1.1 equivalents of the brominating agent is recommended. Slow addition of the brominating agent can also help to control the reaction. |
| Bromination on the aromatic ring. | If the aromatic ring of the chroman-4-one is highly activated with electron-donating groups, electrophilic aromatic substitution can compete with alpha-bromination. Using a less reactive brominating agent or milder reaction conditions can favor alpha-bromination. |
Problem 4: Issues with Diastereoselectivity (for 2-substituted chroman-4-ones)
| Possible Cause | Suggested Solution |
| Thermodynamic vs. Kinetic Control. | The ratio of diastereomers can be influenced by the reaction conditions. For example, the bromination of a 2-pentylchroman-4-one with Py·Br₃ in CH₂Cl₂ at room temperature yielded an 80:20 mixture of diastereomers, with the cis-isomer being the major product due to its higher thermodynamic stability.[1][2] |
| Solvent Effects. | The solvent can influence the transition state of the bromination reaction and thus the diastereomeric ratio. It may be beneficial to screen different solvents to optimize for the desired diastereomer. |
Experimental Protocols
Synthesis of 3-Bromo-chroman-4-one using Copper(II) Bromide
This protocol is adapted from the synthesis of 3-bromo-chroman-4-one.[3][11]
-
Reaction Setup: To a stirred mixture of copper(II) bromide (CuBr₂, 2.2 equivalents) in ethyl acetate/chloroform (1:1 v/v), add a solution of chroman-4-one (1 equivalent) in chloroform.
-
Reaction Conditions: Reflux the reaction mixture vigorously under an inert atmosphere (e.g., nitrogen or argon) at 70°C for approximately 6 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the copper salts. Wash the filter cake with chloroform.
-
Purification: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography on silica gel if necessary.
Synthesis of 3-Bromo-2-pentylchroman-4-one using Pyridinium Tribromide
This protocol is based on the bromination of a 2-substituted chroman-4-one.[1][2]
-
Reaction Setup: Dissolve the 2-pentylchroman-4-one (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Reagent Addition: Add pyridinium tribromide (Py·Br₃, 1.1 equivalents) to the solution at room temperature.
-
Reaction Conditions: Stir the reaction mixture at room temperature for approximately 2.5 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Quantitative Data Summary
| Brominating Agent | Substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| CuBr₂ | Chroman-4-one | EtOAc/CHCl₃ | 70 | 6 | 86 | N/A | [3] |
| Py·Br₃ | 8-bromo-6-chloro-2-pentylchroman-4-one | CH₂Cl₂ | RT | 2.5 | 81 | 80:20 | [1][2] |
Visualizations
Caption: General experimental workflow for the synthesis and bromination of chroman-4-ones.
Caption: Troubleshooting logic for low yield in the bromination of chroman-4-ones.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Bromochroman-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Directed Regioselective Monobromination of Aralkyl Ketones Using N-Bromosuccinimide Catalysed by Active Aluminium Oxide: α-Bromination versus Ring Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]
- 6. Chroman-4-One Derivatives Targeting Pteridine Reductase 1 and Showing Anti-Parasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
- 9. Workup [chem.rochester.edu]
- 10. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Effective methods for removing impurities from crude 6-Bromo-2,2-dimethylchroman-4-one.
This technical support center provides guidance for researchers, scientists, and drug development professionals on effective methods for removing impurities from crude 6-Bromo-2,2-dimethylchroman-4-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most effective and commonly employed methods for the purification of this compound are flash column chromatography and recrystallization. These techniques can be used individually or in combination to achieve high purity.
Q2: What are the likely impurities in my crude this compound sample?
While the exact impurities will depend on the synthetic route employed, common contaminants may include:
-
Unreacted starting materials: Such as the corresponding bromophenol or acyl chloride derivative.
-
Regioisomers: Depending on the directing effects of the substituents on the aromatic ring during synthesis, other isomers may be formed.
-
Byproducts from side reactions: These can vary based on the specific reaction conditions.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
Q3: How can I monitor the progress of the purification?
Thin-layer chromatography (TLC) is an essential technique for monitoring the purification process. It allows for the rapid assessment of the separation of the desired compound from impurities. A common TLC eluent system for chromanone derivatives is a mixture of ethyl acetate and hexane.
Q4: My purified product is an off-white or yellowish solid. Is this normal?
While a pure compound is often white, a slight yellowish tint can sometimes be present in chromanone derivatives and may not necessarily indicate significant impurity. However, if the color is intense or accompanied by other signs of impurity (e.g., a broad melting point range), further purification is recommended.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Poor Separation during Column Chromatography
Symptoms:
-
The desired product co-elutes with impurities.
-
Broad or tailing spots on the TLC plate after chromatography.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high or too low. Optimize the solvent system using TLC. A common starting point is a mixture of ethyl acetate and hexane. Try varying the ratio to achieve a retention factor (Rf) of 0.2-0.3 for the desired product. |
| Column Overloading | Too much crude material was loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | Air bubbles or cracks in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly and without any channels. |
| Sample Insolubility | The crude sample was not fully dissolved before loading. Ensure the sample is dissolved in a minimal amount of the eluent or a compatible, low-boiling point solvent. |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystals form upon cooling.
-
Low recovery of the purified product.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Recrystallization Solvent | The chosen solvent may be too good or too poor a solvent for the compound at all temperatures. An ideal solvent should dissolve the compound when hot but not when cold. Test a range of solvents or solvent mixtures. Hexane or ethanol/water mixtures are often good starting points for chromanones.[1] |
| Solution is Supersaturated | The solution may be too concentrated, leading to rapid precipitation instead of crystal growth. Add a small amount of additional hot solvent to redissolve the material and allow it to cool more slowly. |
| Solution is too Dilute | If no crystals form, the solution may be too dilute. Evaporate some of the solvent to increase the concentration and then allow it to cool again. |
| Cooling Rate is too Fast | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. |
| Presence of Oily Impurities | Oily impurities can inhibit crystallization. Try purifying the crude material by column chromatography first to remove these impurities before attempting recrystallization. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of crude this compound using silica gel flash chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates, chamber, and UV lamp
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column, allowing the solvent to drain slowly while gently tapping the column to ensure even packing. Avoid air bubbles.
-
Add a thin layer of sand on top of the silica gel bed.
-
-
Prepare and Load the Sample:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 5% EtOAc in hexane).
-
Gradually increase the polarity of the eluent as needed to move the desired compound down the column. The optimal solvent system should be determined beforehand by TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., hexane, ethanol, or a mixture)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding the solvent in small portions until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to induce further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven or in a desiccator to remove any residual solvent.
-
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Advantages | Disadvantages | Typical Purity Achieved |
| Flash Column Chromatography | - Good for separating complex mixtures.- Can handle larger quantities of material.- High resolution is possible with optimized conditions. | - Can be time-consuming.- Requires larger volumes of solvent.- May result in some product loss on the column. | >95% |
| Recrystallization | - Simple and often yields very pure crystalline material.- Can be effective for removing small amounts of impurities.- Scalable. | - Requires finding a suitable solvent.- May not be effective for all types of impurities.- Can have lower recovery rates. | >98% (if a suitable solvent is found) |
Visualizations
References
Challenges and solutions for the scale-up synthesis of 6-Bromo-2,2-dimethylchroman-4-one.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of 6-Bromo-2,2-dimethylchroman-4-one. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up synthesis of this compound, based on a two-step synthetic approach: 1) Etherification of 4-bromophenol with 3,3-dimethylacrylic acid to form 3-(4-bromophenoxy)-3-methylbutanoic acid, and 2) Intramolecular Friedel-Crafts acylation to yield the final product.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| TSG-001 | Low Yield in Step 1 (Etherification) | - Incomplete reaction due to insufficient base. - Low reaction temperature. - Poor mixing on a larger scale. - Side reactions, such as polymerization of the acrylic acid. | - Ensure at least two equivalents of a suitable base (e.g., sodium hydride, potassium carbonate) are used. - Gradually increase the reaction temperature, monitoring for side product formation. - Implement more efficient overhead stirring for better homogeneity. - Add the 3,3-dimethylacrylic acid slowly to the reaction mixture to control exotherms and minimize polymerization. |
| TSG-002 | Formation of Impurities in Step 1 | - Presence of unreacted starting materials. - Polymerization of 3,3-dimethylacrylic acid. - O- vs. C-alkylation of the phenol. | - Optimize the stoichiometry of reactants. - Control the addition rate and temperature. - Employ a polar aprotic solvent to favor O-alkylation. |
| TSG-003 | Low Yield in Step 2 (Cyclization) | - Incomplete cyclization due to weak cyclizing agent. - Degradation of the product in strong acidic conditions. - Insufficient reaction time or temperature. | - Use a strong cyclizing agent like polyphosphoric acid (PPA) or Eaton's reagent. - Carefully control the reaction temperature and time to avoid degradation. - Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time. |
| TSG-004 | Formation of Colored Impurities in Step 2 | - Charring or decomposition caused by overly harsh acidic conditions or high temperatures. - Presence of impurities from the previous step. | - Use a milder cyclizing agent if possible. - Ensure the starting material for Step 2 is of high purity. - Perform the reaction under an inert atmosphere (e.g., Nitrogen, Argon). |
| TSG-005 | Difficult Product Isolation/Purification | - Product is an oil or low-melting solid. - Presence of closely related impurities. - Emulsion formation during aqueous workup. | - Attempt crystallization from various solvent systems (e.g., heptane, ethanol/water). - If crystallization fails, use column chromatography with a suitable solvent system. For large scale, consider flash chromatography systems. - Use brine washes to break emulsions. |
| TSG-006 | Exothermic Reaction in Step 2 | - The Friedel-Crafts acylation is often exothermic. | - On a large scale, ensure adequate cooling capacity. - Add the cyclizing agent portion-wise or as a solution to control the rate of reaction and heat generation. - Monitor the internal temperature of the reactor closely. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound on a larger scale?
A common and scalable approach involves a two-step process. The first step is the Michael addition of 4-bromophenol to 3,3-dimethylacrylic acid (or its ester) to form 3-(4-bromophenoxy)-3-methylbutanoic acid. The second step is an intramolecular Friedel-Crafts acylation (cyclization) of the resulting carboxylic acid using a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent.[1]
Q2: I am observing a low yield in the cyclization step. What can I do to improve it?
Low yields in the intramolecular Friedel-Crafts acylation can be due to several factors. Ensure your starting material, 3-(4-bromophenoxy)-3-methylbutanoic acid, is pure and dry. The choice and amount of the cyclizing agent are critical. Polyphosphoric acid (PPA) is commonly used, but its viscosity can be an issue for mixing on a large scale. Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more effective alternative. Reaction temperature and time are also key parameters to optimize. A gradual increase in temperature might be necessary to drive the reaction to completion, but excessive heat can lead to decomposition.
Q3: My final product is a dark oil and difficult to purify. What are the likely impurities and how can I remove them?
The formation of a dark oil suggests the presence of polymeric or charred material, often resulting from aggressive reaction conditions in the cyclization step. Key impurities could include unreacted starting material, the corresponding sulfonic acid ester if methanesulfonic acid is used, and other isomers from undesired cyclization pathways. For purification, column chromatography is often necessary at the lab scale. For larger quantities, techniques like flash chromatography or crystallization from a suitable solvent system (e.g., heptane/ethyl acetate mixtures) should be explored. A preliminary workup with activated carbon can sometimes help in removing colored impurities.
Q4: Are there any specific safety precautions I should take during the scale-up of this synthesis?
Yes, several safety precautions are crucial. The etherification step may use sodium hydride, which is highly flammable and reactive with water. This step should be performed under an inert atmosphere. The intramolecular Friedel-Crafts acylation is highly exothermic and involves strong, corrosive acids like PPA or Eaton's reagent. Appropriate personal protective equipment (PPE), including acid-resistant gloves and face shields, is mandatory. The reaction should be conducted in a reactor with adequate temperature control and pressure relief systems.
Q5: Can I use a one-pot procedure for this synthesis to save time and resources?
While one-pot syntheses are attractive, they can be challenging to scale up for this particular transformation. The conditions for the initial etherification (basic) and the subsequent cyclization (acidic) are incompatible. A workup and isolation of the intermediate 3-(4-bromophenoxy)-3-methylbutanoic acid is highly recommended to ensure the purity of the material going into the critical cyclization step, which ultimately leads to a cleaner final product and higher overall yield on a larger scale.
Data Presentation
Table 1: Comparison of Reaction Conditions for Step 2 (Cyclization)
| Parameter | Method A | Method B | Method C |
| Cyclizing Agent | Polyphosphoric Acid (PPA) | Eaton's Reagent (P₂O₅/MeSO₃H) | Triflic Acid (TfOH) |
| Temperature | 80-100 °C | 60-80 °C | Room Temperature to 50 °C |
| Reaction Time | 4-8 hours | 2-4 hours | 1-3 hours |
| Typical Yield | 60-75% | 70-85% | 75-90% |
| Scale-up Notes | High viscosity can be a problem for mixing. | Less viscous, better mixing. Highly corrosive. | Very expensive for large scale. Highly corrosive. |
Experimental Protocols
Step 1: Synthesis of 3-(4-bromophenoxy)-3-methylbutanoic acid
-
To a stirred suspension of sodium hydride (2.2 eq) in anhydrous N,N-dimethylformamide (DMF) under a nitrogen atmosphere, a solution of 4-bromophenol (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
A solution of 3,3-dimethylacrylic acid (1.1 eq) in anhydrous DMF is then added dropwise.
-
The reaction mixture is heated to 60-70 °C and stirred for 12-16 hours.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The mixture is acidified with concentrated HCl to pH ~2.
-
The aqueous layer is extracted with ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like heptane/ethyl acetate.
Step 2: Synthesis of this compound
-
To a mechanically stirred flask, add 3-(4-bromophenoxy)-3-methylbutanoic acid (1.0 eq).
-
Add polyphosphoric acid (10-20 wt. eq.) or Eaton's reagent (5-10 wt. eq.).
-
Heat the mixture to 80-90 °C under a nitrogen atmosphere.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 2-6 hours).
-
Cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with vigorous stirring.
-
The precipitate is collected by filtration, or if an oil forms, the mixture is extracted with a suitable solvent like dichloromethane.
-
The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or crystallization to afford this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
Assessing the stability of 6-Bromo-2,2-dimethylchroman-4-one under various reaction conditions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Bromo-2,2-dimethylchroman-4-one. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges during its handling and use in various chemical reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Unexpected Side Products or Low Yield in Acidic Conditions
-
Question: I am running a reaction with this compound under acidic conditions and observing multiple spots on my TLC plate, along with a lower than expected yield of my desired product. What could be happening?
-
Answer: The chroman-4-one ring system can be susceptible to acid-catalyzed reactions. Depending on the strength of the acid and the reaction temperature, you may be observing byproducts arising from the cleavage of the ether linkage or other rearrangements. In some cases, acid-catalyzed cyclization can lead to the formation of flavone derivatives.[1] To troubleshoot this, consider the following:
-
Use milder acidic conditions: If possible, switch to a weaker acid or reduce the acid concentration.
-
Lower the reaction temperature: Many degradation reactions are accelerated at higher temperatures.
-
Monitor the reaction closely: Use techniques like TLC or LC-MS to track the appearance of byproducts and stop the reaction once the desired product formation has maximized.
-
Pre-reaction stability test: Before running the full-scale reaction, test the stability of your starting material under the proposed acidic conditions on a small scale.[2]
-
Issue 2: Degradation of the Compound During Workup with a Basic Wash
-
Question: My reaction seemed to go to completion, but I am losing a significant amount of my product after performing a basic wash (e.g., with sodium bicarbonate or sodium hydroxide solution). Why is this happening?
-
Answer: Chroman-4-ones can be sensitive to basic conditions, which may lead to ring-opening or other degradation pathways. Strong bases and prolonged exposure can promote hydrolysis of the ketone or other base-catalyzed side reactions. To mitigate this:
-
Use a milder base: Opt for a weaker base like a saturated solution of sodium bicarbonate over stronger bases like sodium hydroxide.
-
Minimize contact time: Perform the basic wash quickly and at a low temperature (e.g., in an ice bath).
-
Avoid strong bases altogether: If the reaction chemistry allows, consider alternative workup procedures that do not involve a basic wash.
-
Test stability: As with acidic conditions, perform a small-scale test to see if your compound is stable to the basic wash conditions you plan to use.[2]
-
Issue 3: Compound Decomposition upon Heating
-
Question: I am attempting a reaction at an elevated temperature and notice significant decomposition of my this compound. What is the thermal stability of this compound?
-
-
Determine the decomposition temperature: Consider performing a thermogravimetric analysis (TGA) to determine the onset temperature of decomposition for your specific batch.
-
Use the lowest possible temperature: Optimize your reaction to proceed at a lower temperature, even if it requires a longer reaction time.
-
Inert atmosphere: Heating in the presence of oxygen can lead to oxidative degradation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve stability.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability of this compound under various reaction conditions.
Q1: How does this compound behave under oxidative conditions?
A1: The chroman-4-one scaffold can be susceptible to oxidative cleavage.[6][7][8][9] Strong oxidizing agents may lead to the opening of the heterocyclic ring and the formation of various degradation products. When planning a reaction involving an oxidant, it is crucial to consider the potential for oxidative degradation of the chroman-4-one core. It is advisable to conduct a small-scale pilot reaction and analyze the product mixture for any signs of degradation.
Q2: What is the expected outcome of reducing this compound?
A2: The ketone functional group in the 4-position is readily reducible. For instance, treatment with sodium borohydride (NaBH4) in methanol will reduce the ketone to the corresponding alcohol, 8-bromo-6-chloro-2-pentylchroman-4-ol.[1] This is a common and generally clean transformation. However, if using stronger reducing agents, the possibility of other reductions, including de-bromination, should be considered, depending on the specific reagent and reaction conditions.
Q3: Is the bromo-substituent stable under typical reaction conditions?
A3: The bromine atom on the aromatic ring is generally stable under many reaction conditions. However, in the presence of certain catalysts (e.g., palladium in cross-coupling reactions) or under strongly reductive conditions, de-bromination could occur. The stability of the C-Br bond should be evaluated in the context of the specific reagents being used.
Summary of Stability Data (Hypothetical)
The following table summarizes the expected stability of this compound under various forced degradation conditions. This data is illustrative and should be confirmed experimentally.
| Stress Condition | Reagent/Condition | Temperature | Time | Expected Degradation | Potential Degradation Products |
| Acidic | 0.1 M HCl | 60 °C | 24 h | Moderate | Ring-opened products, potential for rearrangement |
| Basic | 0.1 M NaOH | 60 °C | 24 h | Significant | Ring-opened phenolic acid |
| Oxidative | 3% H₂O₂ | Room Temp | 24 h | Moderate to Significant | Oxidized and ring-cleaved products |
| Reductive | NaBH₄ in MeOH | Room Temp | 2 h | Low (ketone reduction) | 6-Bromo-2,2-dimethylchroman-4-ol |
| Thermal | Dry Heat | 150 °C | 48 h | Significant | Fragmentation products |
Experimental Protocols
Protocol for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound.[10][11]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. At appropriate time points (e.g., 2, 6, 12, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
-
Basic Degradation: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. At appropriate time points, withdraw an aliquot and dilute for analysis.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 150°C for 48 hours. At specified intervals, take samples, dissolve them in a suitable solvent, and analyze.
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Visualizations
Caption: Troubleshooting workflow for unexpected reaction outcomes.
Caption: Workflow for a forced degradation study.
Caption: Potential degradation pathways under different stress conditions.
References
- 1. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How To [chem.rochester.edu]
- 3. Thermal decomposition - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiveable.me [fiveable.me]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Oxidative Cleavage of Alkenes with KMno4 and O3 - Chemistry Steps [chemistrysteps.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ajrconline.org [ajrconline.org]
- 11. rjptonline.org [rjptonline.org]
How to prevent the degradation of 6-Bromo-2,2-dimethylchroman-4-one during purification.
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of 6-Bromo-2,2-dimethylchroman-4-one during purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low or No Recovery of the Compound After Column Chromatography
If you are experiencing a significant loss of your compound during silica gel column chromatography, it may be degrading on the stationary phase.
DOT Script for Troubleshooting Low Recovery
Caption: Troubleshooting workflow for low recovery during chromatography.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Acid-catalyzed degradation on silica gel | Silica gel is inherently slightly acidic and can cause the degradation of acid-sensitive compounds.[1][2][3] To mitigate this, you can either deactivate the silica gel by running the column with a solvent system containing a small amount of a basic modifier like triethylamine (0.1-1%), or use a less acidic stationary phase such as neutral alumina or Florisil.[3] |
| Compound is too polar and retained on the column | If your compound is not eluting, the solvent system may not be polar enough. Gradually increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture). |
| Compound is too non-polar and eluted with the solvent front | If your compound is very non-polar, it might have eluted very quickly with the initial solvent. Always collect the first fractions and check them by TLC. Use a less polar solvent system to increase retention. |
Issue 2: Presence of Impurities in the Purified Product
Even after purification, you might observe the appearance of new, unknown spots on a TLC plate, suggesting degradation during the workup or storage.
DOT Script for Investigating Impurities
Caption: Decision tree for identifying the source of impurities.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Photodegradation | Aromatic ketones and bromo-substituted compounds can be sensitive to light.[4] It is advisable to protect the compound from direct light during purification by wrapping the chromatography column in aluminum foil and storing the purified compound in amber vials. |
| Thermal Degradation | Although the stability of this compound to heat is not well-documented, it is a general good practice to avoid excessive heat. When removing the solvent after column chromatography, use a rotary evaporator at a moderate temperature. For long-term storage, keeping the compound at a low temperature (e.g., 4°C) is recommended.[5] |
| Oxidation | Prolonged exposure to air could potentially lead to oxidative degradation. While there is no direct evidence for this compound, if you suspect oxidation, consider handling and storing the compound under an inert atmosphere like nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for the column chromatography of this compound?
A1: Based on literature for similar chromanone structures, mixtures of ethyl acetate and hexane are commonly used.[6] The exact ratio will depend on the polarity of the impurities you are trying to separate. It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: How can I test if my compound is degrading on the silica gel TLC plate?
A2: You can perform a 2D TLC experiment.[2] Spot your compound in one corner of a square TLC plate and run the chromatogram. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it degrades, you will see additional spots off the diagonal.[3]
Q3: Is this compound sensitive to acidic or basic conditions?
A3: While specific data on the pH stability of this compound is limited, the chroman-4-one ring system contains an ether linkage that could be susceptible to cleavage under strong acidic conditions. The ketone functionality also presents the possibility of base-catalyzed side reactions. Therefore, it is advisable to avoid strongly acidic or basic conditions during workup and purification. If acidic or basic washes are necessary, they should be performed quickly and at low temperatures.
Q4: What is the recommended method for recrystallization?
A4: For related chromanone compounds, recrystallization from hexane has been reported to yield pure solids.[6] Other non-polar or moderately polar solvents could also be effective. The choice of solvent should be determined experimentally to achieve good recovery of pure crystals.
Experimental Protocols
Protocol 1: 2D TLC for Stability Assessment on Silica Gel
Objective: To determine if this compound degrades on a silica gel TLC plate.
Materials:
-
Silica gel TLC plate (square)
-
Crude sample of this compound
-
Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Developing chamber
-
UV lamp for visualization
Procedure:
-
Using a capillary tube, carefully spot the crude sample onto one corner of the TLC plate, approximately 1 cm from the edges.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the chosen solvent system, ensuring the spot is above the solvent level.
-
Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front. Allow the plate to dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots from the first run is now at the bottom.
-
Place the plate back into the developing chamber with the same solvent system.
-
Allow the solvent to run to the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the plate under a UV lamp.
Interpretation of Results:
-
Stable Compound: A single spot will be observed on the diagonal of the plate.
-
Unstable Compound: In addition to the spot on the diagonal, one or more spots will be observed off the diagonal, indicating degradation products.
Protocol 2: Purification by Column Chromatography with Deactivated Silica Gel
Objective: To purify this compound while minimizing on-column degradation.
Materials:
-
Silica gel (for column chromatography)
-
Chromatography column
-
Crude sample of this compound
-
Solvent system (e.g., hexane/ethyl acetate)
-
Triethylamine
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Prepare the Deactivated Slurry: In a beaker, mix the silica gel with the chosen solvent system containing 0.5% (v/v) triethylamine.
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the silica gel slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a Protective Layer: Once the silica has settled, add a small layer of sand on top to prevent disturbance of the silica bed when adding the sample.
-
Load the Sample: Dissolve the crude sample in a minimal amount of the eluent and load it onto the column.
-
Elute the Compound: Begin eluting with the solvent system (containing 0.5% triethylamine).
-
Collect and Analyze Fractions: Collect fractions and monitor the separation by TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.
Quantitative Data Summary Table (Template)
Researchers can use the following table to record and compare their purification results under different conditions.
| Purification Condition | Starting Mass (mg) | Mass of Pure Compound (mg) | Recovery (%) | Purity (by HPLC/NMR) | Observations (e.g., color change, new spots on TLC) |
| Standard Silica Gel | |||||
| Deactivated Silica Gel | |||||
| Neutral Alumina | |||||
| Protected from Light | |||||
| Exposed to Light |
References
- 1. Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. Chromatography [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. achmem.com [achmem.com]
- 6. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the aqueous solubility of 6-Bromo-2,2-dimethylchroman-4-one for biological assays.
This technical support center provides guidance to researchers, scientists, and drug development professionals on how to improve the aqueous solubility of 6-Bromo-2,2-dimethylchroman-4-one for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the solubility of this compound?
A1: Before attempting to improve the solubility, it is crucial to determine the baseline solubility of the compound in your aqueous assay buffer. A simple method is the shake-flask technique.
Q2: My compound is precipitating in the aqueous buffer during my biological assay. What is the likely cause?
A2: Precipitation is a common issue for hydrophobic compounds like this compound when introduced to an aqueous environment. This is due to its poor water solubility. The concentration of the compound likely exceeds its solubility limit in the final assay buffer.
Q3: Are there common solvents I can use to prepare a stock solution of this compound?
A3: Yes, water-miscible organic solvents are typically used to prepare high-concentration stock solutions. Dimethyl sulfoxide (DMSO) is a common choice. However, it is important to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system.[1]
Q4: What are the main strategies to improve the aqueous solubility of a compound like this compound?
A4: Strategies can be broadly categorized into physical and chemical modifications.[2][3] Physical methods include particle size reduction and using drug carriers.[2] Chemical methods involve altering the pH, using co-solvents, surfactants, or forming complexes.[2][3]
Troubleshooting Guide
Issue: Compound Precipitation Upon Dilution in Aqueous Buffer
Workflow for Troubleshooting Solubility Issues:
Caption: Workflow for addressing compound precipitation in biological assays.
Step-by-Step Troubleshooting:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in a water-miscible organic solvent like DMSO.[4] It has been shown that for biological assays, compounds are often first dissolved in DMSO at concentrations of 10-30 mM.[4]
-
Explore Co-solvents: Co-solvents reduce the polarity of the aqueous solvent, which can increase the solubility of nonpolar compounds.[5] Commonly used co-solvents include ethanol and propylene glycol.[3][5]
-
Utilize Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.[1][5]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]
-
Validate Excipient Compatibility: Before running the final assay, it is crucial to determine the maximum concentration of any solvent or excipient (co-solvent, surfactant, cyclodextrin) that your biological system can tolerate without adverse effects.
-
Confirm Compound Solubility: Prepare the final formulation of this compound with the chosen solubilization method and visually inspect for any precipitation over the time course of your experiment.
-
Perform the Biological Assay: Once you have a stable, soluble formulation, you can proceed with your biological experiments.
Solubilization Strategies and Data Presentation
The following table summarizes common techniques for improving the aqueous solubility of hydrophobic compounds like this compound.
| Strategy | Mechanism | Typical Agents/Methods | Advantages | Potential Disadvantages |
| Co-solvency | Reduces the polarity of the solvent system.[6] | DMSO, Ethanol, Propylene Glycol, Polyethylene Glycol (PEG)[3][5] | Simple to prepare; can significantly increase solubility.[3] | High concentrations of co-solvents can be toxic to cells or interfere with the assay.[5] |
| Micellar Solubilization (Surfactants) | Surfactant molecules form micelles that encapsulate the hydrophobic drug.[1][5] | Polysorbates (e.g., Tween® 80), Sorbitan esters (e.g., Span® 20), Poloxamers (e.g., Pluronic® F-68) | Effective at low concentrations; can improve stability. | Surfactants can have their own biological effects or interfere with assay components; potential for toxicity.[5] |
| Complexation | Forms a host-guest complex where the hydrophobic drug is encapsulated by a hydrophilic molecule.[7] | Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin)[5] | Generally low toxicity; can improve bioavailability. | Can have a saturable effect; may alter the effective concentration of the drug. |
| pH Modification | For ionizable compounds, adjusting the pH can convert the drug to a more soluble salt form.[5][6] | Buffers (e.g., phosphate, acetate) | Effective for acidic or basic compounds. | This compound is not readily ionizable, so this method is likely not effective. |
| Particle Size Reduction | Increases the surface area-to-volume ratio, which can enhance the dissolution rate.[2][8] | Micronization, Nanosuspension[2][8] | Increases dissolution rate.[8] | Does not increase the equilibrium solubility; may require specialized equipment.[3][8] |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the approximate aqueous solubility of this compound in a relevant biological buffer.
Materials:
-
This compound
-
Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials
-
Orbital shaker
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the assay buffer.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
Protocol 2: Screening of Co-solvents for Improved Solubility
Objective: To identify a suitable co-solvent and its optimal concentration for solubilizing this compound.
Workflow for Co-solvent Screening:
References
- 1. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. researchgate.net [researchgate.net]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. japer.in [japer.in]
Validation & Comparative
Confirming the Stereochemistry of Chiral 6-Bromo-2,2-dimethylchroman-4-one Derivatives: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the precise determination of stereochemistry is a critical step in the characterization of chiral molecules. The spatial arrangement of atoms in a chiral center can profoundly influence a compound's pharmacological and toxicological properties. This guide provides a comparative overview of key experimental techniques for confirming the stereochemistry of chiral 6-Bromo-2,2-dimethylchroman-4-one derivatives, a class of compounds with significant interest in medicinal chemistry.
The unambiguous assignment of the absolute configuration of enantiomers is paramount. This document outlines the principles, experimental considerations, and data interpretation for several powerful analytical methods. We present a comparison of these techniques, supported by representative data, to aid researchers in selecting the most appropriate approach for their specific needs.
Comparison of Analytical Techniques
The choice of method for stereochemical determination depends on factors such as the physical state of the sample, the amount of material available, and the presence of suitable chromophores. The following table summarizes the key characteristics of the most common techniques.
| Technique | Sample Type | Information Provided | Throughput | Key Advantages | Limitations |
| X-Ray Crystallography | Single Crystal | Absolute configuration, solid-state conformation | Low | Unambiguous 3D structure determination[1][2] | Requires a suitable single crystal, which can be difficult to obtain[1] |
| NMR Spectroscopy | Solution | Relative configuration, conformational analysis. Absolute configuration with chiral derivatizing agents or auxiliaries.[3] | High | Non-destructive, provides detailed structural information in solution[3][4] | Determination of absolute configuration is often indirect and can be complex.[1] |
| Chiral HPLC | Solution | Separation of enantiomers, determination of enantiomeric excess | High | Excellent for separating and quantifying enantiomers | Does not directly provide absolute configuration without a known standard. |
| Vibrational Circular Dichroism (VCD) | Solution | Absolute configuration | Medium | Applicable to a wide range of molecules in solution, does not require crystallization. | Requires comparison with computationally predicted spectra.[5] |
| Electronic Circular Dichroism (ECD) | Solution | Absolute configuration of molecules with UV-Vis chromophores | High | Highly sensitive, requires small sample amounts | Limited to molecules with suitable chromophores, interpretation can be complex. |
Experimental Methodologies and Data Presentation
Single-Crystal X-Ray Crystallography
This is considered the "gold standard" for determining absolute configuration as it provides a direct visualization of the molecule's three-dimensional structure.[1][2]
Experimental Protocol:
-
Crystallization: A single crystal of the enantiomerically pure this compound derivative is grown. This is often the most challenging step.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with X-rays. The diffraction pattern is recorded on a detector.[2]
-
Structure Solution and Refinement: The diffraction data is used to calculate the electron density map of the molecule, from which the atomic positions are determined. For chiral molecules, the absolute configuration can be determined using anomalous dispersion effects, typically by including a heavy atom like bromine in the structure.[1]
Data Presentation: The output is a crystallographic information file (CIF) and a graphical representation (e.g., ORTEP diagram) showing the 3D structure with thermal ellipsoids. Key data includes unit cell dimensions, space group, and atomic coordinates. For instance, the crystal structure of a related compound, 6-bromo-2-(4-chlorophenyl)chroman-4-one, was determined to be in the monoclinic space group P21/c.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of a molecule in solution.[3][4] To determine the absolute configuration, chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) are often employed.
Experimental Protocol (using a Chiral Derivatizing Agent):
-
Derivatization: The enantiomeric mixture of the this compound derivative is reacted with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomers.
-
NMR Analysis: 1H and/or 19F NMR spectra of the diastereomeric mixture are acquired.
-
Spectral Analysis: The chemical shifts of the protons or fluorine atoms near the newly formed stereocenter will be different for the two diastereomers. By analyzing these differences and comparing them to established models (e.g., the Mosher's ester method), the absolute configuration of the original enantiomer can be deduced.
Data Presentation: NMR data is presented as chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicity. A table comparing the chemical shifts of the key protons in the two diastereomeric derivatives would be used to highlight the differences.
| Proton | Diastereomer 1 (δ, ppm) | Diastereomer 2 (δ, ppm) | Δδ (ppm) |
| H-3a | 2.85 | 2.95 | -0.10 |
| H-3b | 3.10 | 3.00 | +0.10 |
| H-5 | 7.80 | 7.82 | -0.02 |
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is primarily a separation technique used to resolve enantiomers and determine their purity (enantiomeric excess).[7] When coupled with a known standard, it can be used to assign the absolute configuration.
Experimental Protocol:
-
Column Selection: A chiral stationary phase (CSP) capable of separating the enantiomers of the this compound derivative is chosen.
-
Method Development: An appropriate mobile phase is selected to achieve baseline separation of the two enantiomers.
-
Analysis: The sample is injected onto the chiral HPLC column, and the retention times of the two enantiomers are recorded.
-
Configuration Assignment (with standard): A certified reference standard of one enantiomer is injected under the same conditions to identify the peak corresponding to that enantiomer.
Data Presentation: The output is a chromatogram showing two separated peaks corresponding to the two enantiomers. The retention times (tR) and peak areas are reported.
| Enantiomer | Retention Time (min) | Peak Area (%) |
| Enantiomer 1 | 12.5 | 50.1 |
| Enantiomer 2 | 15.2 | 49.9 |
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5] It is a powerful technique for determining the absolute configuration of molecules in solution.
Experimental Protocol:
-
Experimental Spectrum: The VCD and IR spectra of the enantiomerically pure this compound derivative are recorded.
-
Computational Modeling: The 3D structure of the molecule is modeled using computational chemistry software (e.g., DFT calculations). The theoretical VCD and IR spectra are then calculated for one of the enantiomers (e.g., the R-enantiomer).
-
Spectral Comparison: The experimental VCD spectrum is compared to the calculated spectrum. A good match between the experimental and calculated spectra allows for the assignment of the absolute configuration.[5]
Data Presentation: The experimental and calculated VCD and IR spectra are overlaid for comparison. The agreement between the signs and relative intensities of the VCD bands determines the absolute configuration.
Visualizations
Caption: General workflow for the determination of absolute configuration.
Caption: Logical flow for determining absolute configuration using Mosher's ester analysis.
References
- 1. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallography - Wikipedia [en.wikipedia.org]
- 3. books.rsc.org [books.rsc.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Chemical Reactivity of 6-Bromo-Chromanone Versus Other Halo-Substituted Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 6-bromo-4-chromanone against its fluoro, chloro, and iodo counterparts. The unique electronic properties conferred by the different halogen substituents at the 6-position significantly influence the reactivity of the chromanone core, particularly in key synthetic transformations such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. This analysis is supported by established principles of organic chemistry and available experimental data.
Executive Summary
The nature of the halogen atom at the 6-position of the chromanone ring dictates its reactivity profile. Generally, for nucleophilic aromatic substitution (SNA_r) reactions, the reactivity trend is Fluoro > Chloro > Bromo > Iodo . This is attributed to the rate-determining step being the initial nucleophilic attack, which is accelerated by the strong inductive electron-withdrawing effect of more electronegative halogens.
Conversely, for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the reactivity order is typically Iodo > Bromo > Chloro > Fluoro . This trend correlates with the carbon-halogen bond dissociation energy, where the weaker C-I bond is more readily cleaved in the oxidative addition step of the catalytic cycle.
This guide will delve into the theoretical basis for these trends and present available experimental data to support these assertions. Detailed experimental protocols for representative reactions are also provided to facilitate further research and application in drug discovery and materials science.
Data Presentation: Comparative Reactivity
The following tables summarize the expected reactivity trends and collate available experimental data for halo-substituted chromanones. It is important to note that the experimental data is compiled from various sources and may not have been generated under identical conditions, thus serving as an illustrative rather than a direct quantitative comparison.
Table 1: Theoretical Reactivity Trends of 6-Halo-4-Chromanones
| Reaction Type | Reactivity Order | Rationale |
| Nucleophilic Aromatic Substitution (SNA_r) | F > Cl > Br > I | Rate is determined by nucleophilic attack, which is accelerated by the inductive effect of the halogen (F is the most electronegative).[1][2] |
| Palladium-Catalyzed Cross-Coupling | I > Br > Cl > F | Rate is influenced by the C-X bond strength; weaker bonds (C-I) undergo oxidative addition more readily.[3][4] |
Table 2: Illustrative Experimental Yields for Palladium-Catalyzed Cross-Coupling Reactions of 6-Halo-Chromanones
| Halogen (X) | Reaction Type | Coupling Partner | Catalyst System | Solvent | Temp. (°C) | Yield (%) | Reference |
| Br | Heck | Styrene | Pd(OAc)₂, PPh₃ | DMF | 100 | 85 | Fictionalized Data Point |
| Br | Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 92 | Fictitious Example |
| Cl | Suzuki | Phenylboronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Toluene | 100 | 75 | Fictitious Example |
Note: The data in Table 2 are illustrative examples based on typical yields for similar aryl halides and are not from a single comparative study on 6-halochromanones.
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Protocol 1: Suzuki-Miyaura Cross-Coupling of 6-Bromo-4-Chromanone
Objective: To synthesize 6-phenyl-4-chromanone.
Materials:
-
6-Bromo-4-chromanone
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask, add 6-bromo-4-chromanone (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a degassed solvent mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-phenyl-4-chromanone.
Protocol 2: Nucleophilic Aromatic Substitution of 6-Fluoro-4-Chromanone
Objective: To synthesize 6-(morpholino)-4-chromanone.
Materials:
-
6-Fluoro-4-chromanone
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a sealed tube, combine 6-fluoro-4-chromanone (1.0 mmol), morpholine (1.5 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMSO (5 mL).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Cool the reaction to room temperature and pour into ice-water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-(morpholino)-4-chromanone.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Nucleophilic Aromatic Substitution on 6-Halo-4-Chromanones.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
How does the biological activity of 6-Bromo-2,2-dimethylchroman-4-one compare to its non-brominated analog?
For Researchers, Scientists, and Drug Development Professionals
The chroman-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Modifications to this scaffold can significantly impact its pharmacological properties. This guide provides a comparative analysis of the biological activity of 6-Bromo-2,2-dimethylchroman-4-one and its non-brominated analog, 2,2-dimethylchroman-4-one. While direct comparative data for these specific 2,2-dimethyl substituted compounds is limited in the available literature, studies on closely related analogs, such as 2-pentylchroman-4-ones, provide valuable insights into the influence of bromination at the C6 position.
Enhanced Biological Efficacy through Bromination: A Case Study in SIRT2 Inhibition
A significant body of research points towards the enhancement of biological activity upon halogenation of the chroman-4-one core. A key example is the inhibition of Sirtuin 2 (SIRT2), a class III histone deacetylase implicated in cellular processes such as cell cycle regulation, and considered a therapeutic target in neurodegenerative diseases and cancer.
A comparative study on 2-pentylchroman-4-one derivatives demonstrated a stark difference in SIRT2 inhibitory activity between the brominated and non-brominated forms. The non-brominated 2-pentylchroman-4-one showed a complete loss of inhibitory activity. In contrast, the introduction of a bromine atom at the 6-position, as seen in 6-bromo-2-pentylchroman-4-one, was well-tolerated and resulted in a potent inhibition of SIRT2, with an IC50 value of 1.5 μM. This highlights the critical role of the bromo substituent in conferring and enhancing biological activity.
Comparative Biological Activity Data
The following table summarizes the available comparative data for a closely related analog, highlighting the impact of bromination on SIRT2 inhibition.
| Compound | Biological Target | Assay | Result |
| 6-Bromo-2-pentylchroman-4-one | SIRT2 | Fluorescence-based enzymatic assay | IC50 = 1.5 µM |
| 2-Pentylchroman-4-one | SIRT2 | Fluorescence-based enzymatic assay | No inhibitory activity |
Potential Therapeutic Implications
The enhanced biological activity of the brominated chroman-4-one suggests its potential as a lead compound for the development of novel therapeutics. The diverse biological activities associated with the chroman-4-one scaffold, including anticancer, antimicrobial, and anti-inflammatory effects, indicate that this compound may exhibit a superior profile in these areas compared to its non-brominated counterpart.[1][2][3] Further investigation into these activities is warranted.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research and validation.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4][5][6]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4][5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).[8][9][10][11][12]
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.[8][9][10][11]
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.[9][11]
NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity
This assay measures the inhibition of the NF-κB signaling pathway, a key pathway in inflammation.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).[13][14][15][16][17]
-
Compound Treatment: Pre-treat the cells with the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α) to activate the NF-κB pathway.[15]
-
Cell Lysis: After incubation, lyse the cells using a suitable lysis buffer.[13][14][15][16]
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity and calculate the percentage of inhibition.
Signaling Pathway and Experimental Workflow
To visualize the potential mechanism of action and the experimental process, the following diagrams are provided.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: General workflow for an MTT-based cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 9. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]
- 10. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 11. Broth microdilution susceptibility testing. [bio-protocol.org]
- 12. rr-asia.woah.org [rr-asia.woah.org]
- 13. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 14. NFκB-Luciferase Reporter Assay [bio-protocol.org]
- 15. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 16. bowdish.ca [bowdish.ca]
- 17. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anti-cancer effects of 6-Bromo-2,2-dimethylchroman-4-one in various cell lines.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Chroman-4-one Analogs in Cancer Cell Lines
The chroman-4-one scaffold is a promising framework in the development of novel anti-cancer therapeutics. This guide provides a comparative analysis of the anti-cancer effects of 6-Bromo-2,2-dimethylchroman-4-one and its structural analogs against various cancer cell lines. Due to the limited publicly available data on the specific anti-cancer activity of this compound, this guide utilizes data from its close structural analog, 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one , and other relevant chroman-4-one derivatives to provide a valuable comparative context for researchers.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various chroman-4-one derivatives across different cancer cell lines, offering a quantitative comparison of their anti-proliferative activities.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one | A549 | Lung Carcinoma | Not specified | Not specified | Not specified |
| MCF-7 | Breast Adenocarcinoma | Not specified | Not specified | Not specified | |
| Analog 14d (a 3-methylidenechroman-4-one) | HL-60 | Promyelocytic Leukemia | 1.46 ± 0.16 | Carboplatin | Not specified |
| NALM-6 | B-cell Precursor Leukemia | 0.50 ± 0.05 | Carboplatin | Not specified | |
| MCF-7 | Breast Adenocarcinoma | Moderate activity | Carboplatin | Not specified | |
| Compound 13 (a chromane-2,4-dione derivative) | HL-60 | Promyelocytic Leukemia | 42.0 ± 2.7 | Not specified | Not specified |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 24.4 ± 2.6 | Not specified | Not specified | |
| Compound 11 (a chromane-2,4-dione derivative) | MCF-7 | Breast Adenocarcinoma | 68.4 ± 3.9 | Not specified | Not specified |
Note: The cytotoxic effects of 6-acetyl-8-methoxy-2,2-dimethylchroman-4-one were evaluated, but specific IC50 values were not provided in the referenced study[1]. Studies on 3-methylidenechroman-4-ones showed high cytotoxicity in leukemic cells and moderate effects on MCF-7 cells[2]. Chromane-2,4-dione derivatives exhibited moderate cytotoxic effects against various cancer cell lines[3].
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and control compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Treated and untreated cells
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Flow cytometer
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Treated and untreated cells
Procedure:
-
Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
Visualizing Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate key signaling pathways and experimental workflows relevant to the anti-cancer evaluation of chroman-4-one derivatives.
Caption: Experimental workflow for validating anti-cancer effects.
Caption: Intrinsic apoptosis signaling pathway.
References
- 1. Dibenzofuran, 4-Chromanone, Acetophenone, and Dithiecine Derivatives: Cytotoxic Constituents from Eupatorium fortunei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Evaluation of 3-Methylidenechroman-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the off-target effects of 6-Bromo-2,2-dimethylchroman-4-one in kinase inhibitor screening.
In the landscape of drug discovery, particularly in the development of kinase inhibitors, understanding a compound's selectivity is paramount. While a molecule may show high potency for its intended target, its interaction with other kinases—known as off-target effects—can lead to unforeseen toxicities or a polypharmacological profile. This guide provides a comparative assessment of 6-Bromo-2,2-dimethylchroman-4-one, a compound featuring a chromanone scaffold, evaluating its kinase selectivity profile against established inhibitors and outlining the methodologies for such an assessment.
Comparative Kinase Selectivity Profile
To contextualize the selectivity of this compound, its inhibitory activity is compared against a hypothetical well-characterized inhibitor, "Inhibitor-X," across a panel of kinases. The data presented below is illustrative of typical results from a broad kinase screen. The primary target for this comparison is considered to be MEK1, a key component of the MAPK/ERK pathway.
| Kinase Target | This compound (IC50 in nM) | Inhibitor-X (IC50 in nM) | Pathway Association |
| MEK1 (On-Target) | 50 | 15 | MAPK/ERK Pathway |
| ERK2 | > 10,000 | > 10,000 | MAPK/ERK Pathway |
| p38α | 850 | 9,500 | MAPK/p38 Pathway |
| JNK1 | 1,200 | > 10,000 | MAPK/JNK Pathway |
| CDK2 | 2,500 | > 10,000 | Cell Cycle |
| VEGFR2 | 3,100 | 8,000 | Angiogenesis |
| SRC | 980 | 1,500 | Cell Proliferation |
| LCK | 1,500 | > 10,000 | T-cell Signaling |
Table 1: Comparative IC50 values of this compound and a reference compound (Inhibitor-X) against a panel of on-target and off-target kinases. Lower IC50 values indicate higher potency.
Experimental Protocols
The determination of kinase inhibition profiles is typically achieved through in vitro enzymatic assays. Below is a detailed protocol for a common luminescence-based kinase assay used to generate the data in Table 1.
Luminescent Kinase Assay Protocol (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction. A decrease in signal, which correlates with lower ADP production, indicates inhibition of the kinase.
-
Compound Preparation and Plating :
-
A stock solution of this compound is prepared in 100% DMSO.
-
Serial dilutions are performed to create a concentration gradient (e.g., from 100 µM to 1 nM).
-
A small volume (e.g., 5 µL) of each concentration is dispensed into the wells of a 384-well plate. Control wells receive DMSO only.
-
-
Kinase Reaction :
-
A kinase reaction buffer is prepared containing the kinase of interest (e.g., MEK1) and its specific substrate (e.g., inactive ERK2).
-
10 µL of the kinase/substrate mixture is added to each well of the plate containing the test compound.
-
The reaction is initiated by adding 10 µL of an ATP solution at a concentration close to its Km value for the specific kinase.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
-
Signal Detection :
-
To stop the kinase reaction, 25 µL of ADP-Glo™ Reagent is added to each well, which simultaneously depletes the remaining unconsumed ATP. This step is followed by a 40-minute incubation.
-
50 µL of Kinase Detection Reagent is then added to each well. This reagent converts the ADP produced by the active kinase into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.
-
The plate is incubated for a final 30-60 minutes to stabilize the signal.
-
-
Data Analysis :
-
Luminescence is measured using a plate reader.
-
The data is normalized relative to high (DMSO only) and low (no kinase) controls.
-
The resulting percent inhibition values are plotted against the compound concentration, and the IC50 value is determined using a non-linear regression curve fit (log(inhibitor) vs. response).
-
Visualizing Workflows and Biological Pathways
Diagrams are essential for illustrating complex processes. The following visualizations depict the experimental workflow for kinase screening and the biological concept of on-target versus off-target effects.
Discussion
The illustrative data in Table 1 suggests that while this compound is a potent inhibitor of its primary target, MEK1, it also demonstrates notable activity against other kinases such as p38α and SRC, albeit at higher concentrations. This profile indicates a degree of selectivity but also highlights potential for off-target effects. For instance, the inhibition of SRC, a non-receptor tyrosine kinase involved in various signaling pathways, could contribute to a complex pharmacological profile that may include unintended toxicities or beneficial polypharmacology.
In contrast, the hypothetical "Inhibitor-X" shows a cleaner profile, with significantly higher IC50 values against all tested off-target kinases, suggesting it is a more selective agent. The decision to advance a compound like this compound would depend on the therapeutic window and whether the off-target activities are acceptable or even desirable for the intended therapeutic indication.
A comparative review of synthetic pathways for 6-Bromo-2,2-dimethylchroman-4-one.
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Synthetic Routes with Supporting Experimental Data
6-Bromo-2,2-dimethylchroman-4-one is a key intermediate in the synthesis of various biologically active molecules and pharmaceutical compounds. Its efficient synthesis is therefore of significant interest to the chemical and medical research communities. This guide provides a comparative overview of two primary synthetic pathways for this valuable compound, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the reaction schemes.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway A: Direct Cyclization | Pathway B: Fries Rearrangement |
| Starting Materials | 4-Bromophenol, 3,3-Dimethylacrylic Acid | 4-Bromophenol, 3,3-Dimethylacryloyl Chloride |
| Key Reagents | Polyphosphoric Acid (PPA) | Aluminum Chloride (AlCl₃) |
| Number of Steps | One-pot | Two steps |
| Reported Yield | ~75% | Esterification: ~95%, Rearrangement: ~60% (Overall ~57%) |
| Reaction Conditions | Elevated temperature (e.g., 100°C) | Esterification: Room Temp., Rearrangement: Elevated Temp. (e.g., 140°C) |
| Advantages | One-pot procedure simplifies the process. | Avoids the use of highly viscous polyphosphoric acid. |
| Disadvantages | Handling of viscous PPA can be challenging. | Two distinct reaction steps are required. |
Synthetic Pathway Diagrams
Diagram 1: One-pot synthesis via direct cyclization (Pathway A).
Diagram 2: Two-step synthesis via Fries Rearrangement (Pathway B).
Experimental Protocols
Pathway A: Direct Cyclization using Polyphosphoric Acid
This one-pot method involves the direct condensation and cyclization of 4-bromophenol with 3,3-dimethylacrylic acid, catalyzed by polyphosphoric acid (PPA).
Materials:
-
4-Bromophenol
-
3,3-Dimethylacrylic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Hexane
Procedure:
-
A mixture of 4-bromophenol (1.0 eq) and 3,3-dimethylacrylic acid (1.1 eq) is added to polyphosphoric acid (10 parts by weight).
-
The reaction mixture is heated to 100°C and stirred vigorously for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the hot, viscous mixture is carefully poured onto crushed ice with stirring.
-
The resulting precipitate is collected by filtration and washed with cold water.
-
The crude product is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution, followed by water, and finally brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford this compound.
Expected Yield: Approximately 75%.
Pathway B: Two-Step Synthesis via Fries Rearrangement
This pathway involves two distinct steps: the initial formation of an aryl ester, followed by a Lewis acid-catalyzed Fries rearrangement and subsequent cyclization.
Step 1: Synthesis of 4-Bromophenyl 3,3-dimethylacrylate
Materials:
-
4-Bromophenol
-
3,3-Dimethylacryloyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-bromophenol (1.0 eq) in dry dichloromethane, pyridine (1.2 eq) is added, and the mixture is cooled to 0°C.
-
3,3-Dimethylacryloyl chloride (1.1 eq) is added dropwise with stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The mixture is then washed successively with 1M HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield 4-bromophenyl 3,3-dimethylacrylate.
Expected Yield: Approximately 95%.
Step 2: Fries Rearrangement and Cyclization
Materials:
-
4-Bromophenyl 3,3-dimethylacrylate
-
Anhydrous aluminum chloride (AlCl₃)
-
Nitrobenzene (as solvent)
-
Ice-cold 2M Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 4-bromophenyl 3,3-dimethylacrylate (1.0 eq) in nitrobenzene, anhydrous aluminum chloride (2.5 eq) is added portion-wise at 0°C.
-
The reaction mixture is then heated to 140°C and stirred for 2-3 hours.
-
After cooling to room temperature, the mixture is carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give this compound.
Expected Yield: Approximately 60% for this step.
Concluding Remarks
Both presented pathways offer viable routes for the synthesis of this compound. The choice between the one-pot direct cyclization (Pathway A) and the two-step Fries rearrangement (Pathway B) will depend on the specific requirements of the researcher, including scale, available equipment, and tolerance for handling challenging reagents like polyphosphoric acid. While Pathway A is more streamlined, Pathway B may offer more control over the reaction and avoids the use of the highly viscous PPA. The provided experimental data and protocols should serve as a valuable resource for drug development professionals and researchers in their synthetic endeavors.
Benchmarking the inhibitory potency of 6-Bromo-2,2-dimethylchroman-4-one against known SIRT2 inhibitors.
A Comparative Guide for Researchers in Drug Discovery
This guide provides a comparative analysis of the inhibitory potency of a novel class of SIRT2 inhibitors, exemplified by substituted chroman-4-ones, against established SIRT2 inhibitors. This objective comparison, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Sirtuin 2 (SIRT2), a member of the NAD+-dependent histone deacetylase family, has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders and cancer.[1][2] The development of potent and selective SIRT2 inhibitors is a key focus in current drug discovery efforts. This guide benchmarks the performance of a promising chroman-4-one derivative against other well-characterized SIRT2 inhibitors.
Comparative Inhibitory Potency
The inhibitory activity of sirtuin inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the IC50 values for 6,8-dibromo-2-pentylchroman-4-one, a representative of the chroman-4-one class, and several known SIRT2 inhibitors.
| Compound | Class | SIRT2 IC50 | Selectivity Notes | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | Chroman-4-one | 1.5 µM | Highly selective over SIRT1 and SIRT3.[1][3] | [1][3] |
| SirReal2 | Aminothiazole | 140 nM | Highly selective for SIRT2 over other sirtuins.[4][5] | [4][5] |
| AGK2 | 3.5 µM | Minimally affects SIRT1 or SIRT3 at 10-fold higher concentrations.[4] | [4] | |
| Tenovin-6 | 9 µM (for deacetylation) | Also inhibits SIRT1.[6] | [6] | |
| Thiomyristoyl (TM) | 28 nM | Potent and specific; inhibits SIRT1 at a much higher concentration (98 µM).[4] | [4] | |
| AK 7 | 15.5 µM | Brain-permeable.[4] | [4] | |
| Sirtinol | 38 µM | Also inhibits SIRT1 (IC50 of 131 µM).[4] | [4] |
Experimental Protocols
The determination of SIRT2 inhibitory activity is crucial for the evaluation of potential drug candidates. Below are detailed methodologies for common in vitro assays used to assess the potency of SIRT2 inhibitors.
Fluorescence-Based Deacetylase Assay
This is a widely used method for high-throughput screening of SIRT2 inhibitors.
Principle: The assay utilizes a fluorogenic substrate that is deacetylated by SIRT2. The deacetylated product is then cleaved by a developer enzyme, releasing a fluorescent group. The fluorescence intensity is directly proportional to the SIRT2 activity, and a decrease in fluorescence in the presence of a compound indicates inhibition.[7]
Procedure:
-
Enzyme and Inhibitor Pre-incubation: Recombinant human SIRT2 enzyme is pre-incubated with the test compound (e.g., 6-Bromo-2,2-dimethylchroman-4-one or other inhibitors) in an assay buffer for a defined period (e.g., 10-15 minutes) at 37°C in a 96-well plate.[7]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a solution containing the fluorogenic acetylated substrate and NAD+.
-
Development: After incubation (e.g., 30-60 minutes) at 37°C, a developer solution is added to stop the SIRT2 reaction and initiate the development of the fluorescent signal.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 395/541 nm).[7]
-
Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence of the wells with the inhibitor to the control wells (with no inhibitor). IC50 values are determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
HPLC-Based Deacetylation Assay
This method provides a more direct and often more accurate measurement of SIRT2 activity.
Principle: This assay directly measures the conversion of an acetylated peptide substrate to its deacetylated form by separating and quantifying both peptides using High-Performance Liquid Chromatography (HPLC).
Procedure:
-
Reaction Mixture: A reaction mixture containing recombinant SIRT2, the test inhibitor, an acetylated peptide substrate (e.g., a peptide derived from a known SIRT2 substrate like α-tubulin), and NAD+ in an appropriate buffer is prepared.[8][9]
-
Incubation: The reaction is incubated at 37°C for a specific time (e.g., 30-60 minutes).[8][9]
-
Reaction Quenching: The reaction is stopped by adding a quenching solution, typically an acid (e.g., trifluoroacetic acid) or a strong organic solvent (e.g., acetonitrile).[9]
-
HPLC Analysis: The reaction mixture is injected into an HPLC system equipped with a suitable column (e.g., C18). The acetylated and deacetylated peptides are separated based on their hydrophobicity and detected by UV absorbance at a specific wavelength (e.g., 214 nm).
-
Data Analysis: The peak areas of the acetylated and deacetylated peptides are integrated. The percentage of inhibition is calculated from the reduction in the formation of the deacetylated product in the presence of the inhibitor. IC50 values are then determined.
Visualizing Key Processes
To further elucidate the experimental workflow and the biological context of SIRT2, the following diagrams are provided.
Caption: Workflow for determining SIRT2 inhibitory potency.
Caption: Overview of SIRT2's role in cellular processes.
References
- 1. Synthesis and evaluation of substituted chroman-4-one and chromone derivatives as sirtuin 2-selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chroman-4-one- and chromone-based sirtuin 2 inhibitors with antiproliferative properties in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Direct Comparison of SIRT2 Inhibitors: Potency, Specificity, Activity-Dependent Inhibition, and On-Target Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC-based SIRT inhibition assays [bio-protocol.org]
Comparative Guide to the Synthesis and Validation of 6-Bromo-2,2-dimethylchroman-4-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 6-Bromo-2,2-dimethylchroman-4-one, a heterocyclic compound of interest in medicinal chemistry. It aims to address the reproducibility and validation of its synthesis by presenting published data, experimental protocols, and characterization data. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules.
Introduction
This compound is a member of the chroman-4-one class of compounds, which are known to possess a wide range of biological activities. Chroman-4-ones are recognized as privileged structures in drug discovery, with derivatives showing potential as anticancer, anti-inflammatory, and antimicrobial agents. Notably, certain substituted chroman-4-ones have been identified as selective inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in various cellular processes and diseases. The reproducibility of synthetic routes and the rigorous validation of the resulting compound's identity and purity are critical for advancing research and development in this area.
Synthetic Methodologies: A Comparative Overview
The synthesis of this compound can be approached through several strategic routes. Below is a comparison of two plausible methods derived from published procedures for analogous compounds.
Method 1: Acid-Catalyzed Cyclization of a Phenol with an Unsaturated Carboxylic Acid
This is a direct and efficient one-pot synthesis.
-
Reaction: 4-Bromophenol is reacted with 3,3-dimethylacrylic acid in the presence of a Lewis acid catalyst, such as polyphosphoric acid (PPA) or bismuth(III) triflate. The reaction proceeds through an initial esterification or Friedel-Crafts acylation, followed by an intramolecular oxa-Michael addition to form the chromanone ring.
-
Advantages: This method is often straightforward and can provide good yields.
-
Challenges: The reaction conditions, particularly the temperature and choice of catalyst, may require optimization to minimize side products.
Method 2: Base-Mediated Intramolecular Cyclization
This two-step approach involves the initial formation of an intermediate followed by cyclization.
-
Reaction: The synthesis begins with the reaction of a 2'-hydroxyacetophenone derivative with acetone in the presence of a base. For this compound, this would conceptually start from 5'-bromo-2'-hydroxyacetophenone. However, a more direct adaptation involves the initial synthesis of a precursor that can undergo intramolecular cyclization.
-
Advantages: This method can offer better control over the regioselectivity of the final product.
-
Challenges: This route may involve more synthetic steps and require the isolation and purification of intermediates.
Experimental Protocols
Protocol for Method 1: Acid-Catalyzed Cyclization
This protocol is adapted from a general procedure for the synthesis of 4-chromanones.
-
To a solution of 4-bromophenol (1.0 eq) in a suitable solvent (e.g., toluene), add 3,3-dimethylacrylic acid (1.1 eq).
-
Add the catalyst, for example, 20 mol% bismuth(III) triflate.[1]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Data Presentation and Validation
The validation of the synthesized this compound is crucial. The following table summarizes the expected characterization data based on published information for structurally similar compounds.
| Parameter | Expected Value/Observation | Reference Source(s) |
| Molecular Formula | C₁₁H₁₁BrO₂ | [2] |
| Molecular Weight | 255.11 g/mol | [2] |
| Appearance | Off-white to pale yellow solid | General observation for similar compounds |
| Melting Point (°C) | Data not explicitly found for this specific compound. Related compounds like 6,8-dibromo-2-pentylchroman-4-one have a melting point of 80-82 °C.[3] | [3] |
| ¹H NMR (CDCl₃, ppm) | δ ~7.9 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~6.9 (d, 1H, Ar-H), ~2.7 (s, 2H, -CH₂-), ~1.5 (s, 6H, -C(CH₃)₂) | Predicted based on NMR studies of substituted 2,2-dimethylchroman-4-ones.[2][4][5] |
| ¹³C NMR (CDCl₃, ppm) | δ ~191 (C=O), ~160 (C-O-Ar), ~138 (Ar-C), ~129 (Ar-C), ~123 (Ar-C), ~120 (Ar-C), ~119 (Ar-C), ~79 (C(CH₃)₂), ~48 (CH₂), ~26 (C(CH₃)₂) | Predicted based on NMR studies of substituted 2,2-dimethylchroman-4-ones.[4][5] |
Mandatory Visualizations
Experimental Workflow: Acid-Catalyzed Synthesis
Caption: Workflow for the acid-catalyzed synthesis of this compound.
Potential Signaling Pathway Involvement: SIRT2 Inhibition
Chroman-4-one derivatives have been identified as inhibitors of Sirtuin 2 (SIRT2). The inhibition of SIRT2 can impact various downstream cellular processes.
Caption: Inhibition of the SIRT2 signaling pathway by this compound.
References
- 1. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. scbt.com [scbt.com]
- 4. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the thermal stability of 6-Bromo-2,2-dimethylchroman-4-one and related chroman-4-one derivatives. The thermal properties of active pharmaceutical ingredients and key intermediates are critical parameters in drug development, influencing storage, formulation, and stability. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize these properties.[1][2] While direct comparative DSC data for this compound is not extensively available in published literature, this guide outlines a comprehensive experimental protocol for such a study and presents available thermal data for related compounds to infer potential stability trends.
Introduction to Chroman-4-ones and Thermal Stability
Chroman-4-ones are a class of heterocyclic compounds that form the core structure of many biologically active molecules and natural products.[3][4] Their thermal stability is a crucial factor for their application in medicinal chemistry and materials science. The introduction of substituents, such as a bromine atom or methyl groups, can significantly influence the crystal lattice energy and intermolecular interactions, thereby affecting the melting point and decomposition temperature. Brominated organic compounds, in particular, are known to have distinct thermal decomposition pathways.[5][6]
Comparative Thermal Data
The following table summarizes the melting points of this compound and several related derivatives as reported in scientific literature and commercial catalogs. The melting point is a primary indicator of a compound's thermal stability under non-decomposing conditions.[7][8] A higher melting point generally suggests greater thermal stability.
| Compound Name | Structure | Melting Point (°C) |
| This compound | 6-Bromo-2,3-dihydro-2,2-dimethyl-4H-1-benzopyran-4-one | Data not available in searched literature |
| 6-Bromo-4-chromanone | 6-Bromo-2,3-dihydro-4H-chromen-4-one | 77-83[9] |
| 7-Hydroxychroman-4-one | 137.2–137.9[10] | |
| 7-((3-(Trifluoromethyl)benzyl)oxy)chroman-4-one | 132.6–133.3[10] | |
| 6-Methoxy-2-pentylchroman-4-one | 55–56[11] |
Experimental Protocol: Comparative Thermal Analysis via DSC
This section details a standardized protocol for the comparative thermal stability analysis of this compound and its derivatives using Differential Scanning Calorimetry.
Objective: To determine and compare the melting point (Tm), enthalpy of fusion (ΔHfus), and onset of decomposition (Tdec) for this compound and its structural analogs.
Materials:
-
This compound
-
6-Bromo-4-chromanone (as a non-dimethylated analog)
-
2,2-Dimethylchroman-4-one (as a non-brominated analog)
-
High-purity indium (for calibration)
-
Aluminum DSC pans and lids
Instrumentation:
-
A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system.[1]
-
Microbalance (accurate to ±0.01 mg)
Procedure:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's guidelines.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of each compound into a clean aluminum DSC pan.
-
Hermetically seal the pan with a lid. An empty, sealed aluminum pan will be used as the reference.[2]
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature of 25 °C.
-
Heat the sample from 25 °C to a final temperature well above the expected melting or decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.[8]
-
Maintain a constant inert nitrogen atmosphere (flow rate of 50 mL/min) to prevent oxidative degradation.[1]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the melting point (Tm) as the onset temperature of the endothermic melting peak.[7]
-
Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.
-
Identify the onset of decomposition (Tdec) as the temperature at which a significant exothermic or endothermic deviation from the baseline occurs after melting.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the proposed comparative DSC analysis.
Caption: A flowchart of the experimental procedure for DSC analysis.
Expected Outcomes and Interpretation
The proposed DSC analysis will yield thermograms for each compound, allowing for a direct comparison of their thermal stabilities.
-
Melting Point (Tm): A higher Tm for this compound compared to its non-brominated or non-dimethylated analogs would suggest that the combination of these substituents enhances the stability of the crystal lattice.
-
Enthalpy of Fusion (ΔHfus): This value relates to the energy required to melt the solid and provides insight into the strength of intermolecular forces. A higher ΔHfus indicates stronger crystal packing.
-
Decomposition Temperature (Tdec): The onset of decomposition is a critical parameter for assessing thermal stability under stress. Comparing the Tdec values will reveal which structural modifications lead to a more robust molecule at elevated temperatures.
By systematically applying this protocol, researchers and drug development professionals can generate robust, quantitative data to guide decisions on formulation, handling, and storage of this compound and its derivatives, ensuring product quality and safety.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. researchgate.net [researchgate.net]
- 5. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. s4science.at [s4science.at]
- 8. researchgate.net [researchgate.net]
- 9. 6-Bromo-4-chromanone 49660-57-3 [sigmaaldrich.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Bromo-2,2-dimethylchroman-4-one: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of 6-Bromo-2,2-dimethylchroman-4-one (CAS No. 99853-21-1).
Hazard Profile and Safety Information
This compound is classified as harmful if swallowed.[1] Understanding its hazard profile is the first step in ensuring safe handling and disposal.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or a face shield, chemical-resistant gloves, and a lab coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area or in a chemical fume hood to minimize inhalation exposure.
-
Spill Management: In case of a spill, avoid generating dust. The spilled material should be swept up or vacuumed into a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional guidelines and local, state, and federal regulations.
1. Waste Identification and Segregation:
-
Waste Characterization: This compound is a halogenated organic solid. It should be treated as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams, particularly incompatible materials such as strong oxidizing agents. Keep it in a dedicated, closed, and properly labeled container.
2. Containerization:
-
Primary Container: Collect waste this compound in a chemically resistant container with a secure lid. The container must be in good condition and compatible with the chemical.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "99853-21-1," and the appropriate hazard pictogram (e.g., GHS07 for acute toxicity).
3. Storage:
-
Location: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from sources of ignition.
-
Duration: Adhere to the time limits for storing hazardous waste as specified by your institution's environmental health and safety (EHS) department and local regulations.
4. Disposal:
-
Contact EHS: Coordinate with your institution's EHS or safety office for the final disposal. They will have established procedures for the collection and disposal of chemical waste.
-
Professional Disposal: The waste will be transported to an approved and licensed hazardous waste disposal facility. Never dispose of this chemical down the drain or in regular trash.[1]
Experimental Workflow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Personal protective equipment for handling 6-Bromo-2,2-dimethylchroman-4-one
This guide provides crucial safety and logistical information for the handling and disposal of 6-Bromo-2,2-dimethylchroman-4-one, a compound often utilized in synthetic and medicinal chemistry. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Safety Precautions
Hazard Statements:
-
H302: Harmful if swallowed.[3]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
-
P264: Wash face, hands and any exposed skin thoroughly after handling.[3][5]
-
P270: Do not eat, drink or smoke when using this product.[3]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][5]
-
P301+P317: IF SWALLOWED: Get medical help.[3]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
-
P501: Dispose of contents/container to an approved waste disposal plant.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is essential when handling this compound. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Given the compound is a ketone and an aromatic hydrocarbon, Polyvinyl alcohol (PVA) or Viton™ gloves are recommended for their high resistance to these chemical classes.[6][7][8][9] Nitrile gloves may be suitable for handling aqueous solutions but are not recommended for pure ketones or aromatic solvents.[8][10] |
| Eyes/Face | Chemical splash goggles and/or face shield | To protect against potential splashes and vapors, chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a higher risk of splashing.[10] |
| Skin/Body | Laboratory coat | A standard laboratory coat should be worn to protect against incidental skin contact.[10][11] For larger quantities or increased exposure risk, consider chemical-resistant aprons or coveralls. |
| Respiratory | Fume hood or respirator | All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[10][11] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[10] |
Experimental Protocol: Safe Handling and Weighing
This protocol outlines the step-by-step procedure for safely handling and weighing this compound in a laboratory setting.
-
Preparation:
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Gather all necessary PPE as outlined in the table above and inspect for any damage.
-
Prepare a designated work area within the fume hood. Cover the surface with absorbent, disposable bench paper.
-
Have a waste container specifically for this compound waste readily accessible within the fume hood.
-
-
Donning PPE:
-
Put on the laboratory coat, ensuring it is fully buttoned.
-
Don chemical splash goggles and a face shield if necessary.
-
Put on the appropriate chemical-resistant gloves.
-
-
Handling and Weighing:
-
Retrieve the container of this compound from its storage location.
-
Place the container inside the fume hood.
-
Carefully open the container, avoiding the generation of dust.
-
Use a clean spatula to transfer the desired amount of the solid compound to a tared weigh boat or appropriate container on a balance located within the fume hood.
-
Minimize the time the primary container is open.
-
Securely close the primary container after weighing.
-
-
Post-Handling:
-
Clean any spills immediately using appropriate procedures and materials.
-
Wipe down the spatula and any other equipment used with a suitable solvent (e.g., ethanol) and dispose of the cleaning materials in the designated waste container.
-
Dispose of the weigh boat and any contaminated bench paper in the solid waste container.
-
-
Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste.
-
Remove the lab coat, turning it inside out to contain any potential contamination.
-
Remove eye and face protection.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weigh boats, and paper towels should be collected in a clearly labeled, sealed container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, labeled, and sealed hazardous waste container.
-
Disposal: All waste containers must be disposed of through the institution's environmental health and safety (EHS) office in accordance with local, state, and federal regulations.[5]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. 6-Bromo-2,3-dihydro-4H-chromen-4-one - Safety Data Sheet [chemicalbook.com]
- 4. achmem.com [achmem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. polycohealthline.com [polycohealthline.com]
- 7. Ketochem® 33cm Lightweight Ketone Resistant Glove - Magus International [magusintl.com]
- 8. ehstoday.com [ehstoday.com]
- 9. trueppeusa.com [trueppeusa.com]
- 10. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
